4-Bromoquinoline
説明
特性
IUPAC Name |
4-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIPCHEUMEUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471338 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-04-3 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromoquinoline: A Comprehensive Technical Guide for Researchers
CAS Number: 3964-04-3
This technical guide provides an in-depth overview of 4-Bromoquinoline, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document covers its core properties, synthesis protocols, and significant applications, with a focus on its role as a precursor in the development of novel therapeutics.
Core Properties and Specifications
This compound is an organic compound characterized by a quinoline (B57606) ring system substituted with a bromine atom at the fourth position.[1] It typically appears as a yellow to brown solid or crystalline powder and is known for its aromatic properties.[1]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3964-04-3 | [1][2] |
| Molecular Formula | C₉H₆BrN | [1] |
| Molecular Weight | 208.05 g/mol | [2] |
| Appearance | Light brown to yellow solid | [1] |
| Melting Point | 29-34 °C | [2][3][4] |
| Boiling Point | 295.911 °C at 760 mmHg | [5] |
| Density | 1.565 g/cm³ | [5] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C | [2][3][4] |
Structural and Safety Information
| Identifier | Value | Reference(s) |
| SMILES String | Brc1ccnc2ccccc12 | [2][3][4] |
| InChI Key | SUXIPCHEUMEUSV-UHFFFAOYSA-N | [2][3][4] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Storage Class | 11 (Combustible Solids) | [2][3] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 4-hydroxyquinoline (B1666331). Below are detailed methodologies for its preparation.
Protocol 1: Synthesis from 4-Hydroxyquinoline using Phosphorus Tribromide
This method involves the conversion of the hydroxyl group of 4-hydroxyquinoline to a bromo group using phosphorus tribromide.
Materials:
-
4-Hydroxyquinoline (quinolin-4-ol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane/methanol (as eluent)
Procedure:
-
In a stirred solution of 4-hydroxyquinoline (4.00 g, 27.6 mmol) in dry DMF (30 mL), slowly add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.[6][7]
-
The reaction mixture will form a reddish suspension. Continue stirring under the nitrogen atmosphere for 30 minutes.[6][7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[6][7]
-
Once the reaction is complete, quench the reaction mixture in an ice bath and stir for an additional 30 minutes.[6][7]
-
Basify the mixture to a pH of approximately 10 using a saturated sodium bicarbonate solution.[6][7]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield this compound as a yellow solid.[6][7]
Protocol 2: Synthesis from 4-Hydroxyquinoline using Hydrobromic Acid
An alternative method utilizes hydrobromic acid for the bromination.
Materials:
-
4-Hydroxyquinoline
-
Toluene
-
Hydrobromic acid (HBr)
Procedure:
-
Add 25g of 4-hydroxyquinoline to 150ml of toluene.[8]
-
Slowly add 100ml of hydrobromic acid to the mixture.[8]
-
Reflux and stir the mixture for 15 hours.[8]
-
Further workup and purification steps (e.g., neutralization, extraction, and chromatography) are required to isolate the final product.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The bromo-substituent at the C4 position significantly influences the reactivity of the quinoline ring, making this compound a valuable intermediate in organic synthesis.[1] It is a key building block for a variety of pharmaceuticals and agrochemicals.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds and assembling complex molecular architectures.
-
Suzuki Coupling: This reaction couples the this compound with an organoboron species, allowing for the introduction of various aryl or vinyl substituents at the C4 position.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne, which is a crucial transformation for synthesizing many complex natural products and drug candidates.[4]
Caption: Key cross-coupling reactions involving this compound.
Role as a Signaling Pathway Inhibitor
Quinoline derivatives are recognized as privileged structures in medicinal chemistry.[9] Notably, compounds derived from this scaffold have been identified as inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway.[7] The BMP pathway is a critical component of the Transforming Growth Factor-β (TGF-β) signaling family, regulating essential cellular processes like growth, differentiation, and apoptosis. Aberrant BMP signaling is implicated in various diseases, making inhibitors of this pathway valuable as both research tools and potential therapeutic agents.[3] The quinoline moiety has been shown to be a key pharmacophore in certain potent BMP receptor kinase inhibitors.
Caption: Inhibition of the BMP pathway by quinoline-based compounds.
Anticancer and Antimicrobial Potential
Bromoquinolines serve as precursors for compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] Research has demonstrated that various bromoquinoline derivatives exhibit significant antiproliferative activity against several cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the inhibition of topoisomerase enzymes, which are critical for DNA replication. Further investigation into these derivatives continues to be a promising area of drug discovery.
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an invaluable tool for constructing complex molecules. Its application as a scaffold for developing potent kinase inhibitors and other biologically active compounds underscores its significance in modern drug discovery and development. This guide serves as a foundational resource for professionals engaged in the exploration and application of this versatile heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
4-Bromoquinoline molecular structure and weight
An In-depth Technical Guide to 4-Bromoquinoline: Molecular Structure, Properties, and Synthesis
Abstract
This compound is a halogenated aromatic heterocycle that serves as a crucial building block in medicinal chemistry and organic synthesis. Its quinoline (B57606) core is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling and substitution reactions. This document provides a detailed overview of the molecular structure, physicochemical properties, and established experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring, with a bromine atom substituted at the C4 position. Its chemical formula is C₉H₆BrN.[1][2] The key properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrN | [1][3] |
| Molecular Weight | 208.05 g/mol | [2] |
| CAS Number | 3964-04-3 | |
| Appearance | Yellow to light brown solid | [4][5] |
| Melting Point | 29-34 °C | [6] |
| Boiling Point | 295.911 °C at 760 mmHg | [3][6] |
| Density | 1.565 g/cm³ | [3][6] |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[5] | |
| SMILES String | Brc1ccnc2ccccc12 | [2] |
| InChI Key | SUXIPCHEUMEUSV-UHFFFAOYSA-N | [2] |
The molecular structure of this compound is depicted in the diagram below.
Caption: Molecular structure of this compound (C₉H₆BrN).
Experimental Protocols: Synthesis of this compound
This compound is typically synthesized from 4-hydroxyquinoline (B1666331) (also known as quinolin-4-ol). Several methods exist, with a common and effective approach involving the use of phosphorus tribromide (PBr₃).[7] An alternative synthesis uses hydrobromic acid.[8]
Protocol 2.1: Synthesis from 4-Hydroxyquinoline using PBr₃
This protocol details the synthesis of this compound from quinolin-4-ol using phosphorus tribromide in a non-protic solvent.[7]
Materials:
-
Quinolin-4-ol (4.00 g, 27.6 mmol)
-
Phosphorus tribromide (PBr₃) (7.61 g, 28.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (30 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a stirred solution of quinolin-4-ol in dry DMF, slowly add phosphorus tribromide dropwise over 10 minutes under a nitrogen atmosphere. The mixture will form a reddish suspension.[7]
-
Stir the suspension for 30 minutes under nitrogen. Monitor the reaction's completion using thin-layer chromatography (TLC).[7]
-
Once the starting material is consumed, quench the reaction by pouring it into ice and stir for an additional 30 minutes.[7]
-
Basify the mixture to a pH of approximately 10 using a saturated sodium bicarbonate solution.[4][7]
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[4][7]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][7]
-
Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid (Expected yield: ~88%).[4][7]
The logical workflow for this synthesis is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of a wide array of functionalized quinoline derivatives.[9] Its applications are prominent in the field of medicinal chemistry.
-
Pharmaceutical Intermediates: It is a key precursor for preparing compounds with potential therapeutic value, including antimalarial and anticancer agents.[8][10] The quinoline scaffold is central to many approved drugs, and this compound provides an accessible entry point for novel analogue synthesis.[11]
-
Signaling Pathway Inhibitors: The compound is used to prepare inhibitors of bone morphogenetic protein (BMP) signaling, a pathway crucial in cellular development and disease.[4]
-
Organic Synthesis: In synthetic chemistry, it serves as a building block for more complex molecules. For instance, it can be converted to 4-cyanoquinoline, which is another useful synthetic intermediate.[8]
-
Biological Probes: Derivatives of this compound are employed in biological research to investigate the mechanisms of action of quinoline-based compounds and explore their therapeutic potential.[5][10]
The following diagram illustrates a common synthetic application of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 3964-04-3 [chemnet.com]
- 4. This compound | 3964-04-3 [chemicalbook.com]
- 5. CAS 3964-04-3: 4-Bromoquinolina | CymitQuimica [cymitquimica.com]
- 6. This compound, CAS No. 3964-04-3 - iChemical [ichemical.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-bromoquinoline from 4-hydroxyquinoline (B1666331), a critical transformation in the production of various pharmaceutical intermediates and biologically active compounds. This document details established synthetic protocols, presents quantitative data for comparative analysis, and outlines the underlying reaction mechanisms. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively implement and optimize this important chemical conversion.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its strategic importance lies in the reactivity of the bromine substituent at the 4-position of the quinoline (B57606) ring, which allows for facile nucleophilic substitution and cross-coupling reactions. This enables the introduction of diverse functionalities, leading to the generation of extensive compound libraries for drug discovery. The precursor, 4-hydroxyquinoline, is a readily available starting material, making its conversion to this compound an economically viable and common synthetic step.
This guide will focus on the most prevalent and effective methods for this transformation, providing detailed experimental procedures and comparative data to aid in method selection and optimization.
Synthetic Methodologies
The conversion of 4-hydroxyquinoline to this compound is typically achieved through nucleophilic substitution of the hydroxyl group. Due to the tautomeric nature of 4-hydroxyquinoline, which exists in equilibrium with its keto form (quinolin-4(1H)-one), direct substitution is not feasible. Therefore, the hydroxyl group must first be activated. The two primary methods for this conversion involve the use of phosphorus-based reagents or strong hydrohalic acids.
Bromination using Phosphorus Tribromide (PBr₃)
A highly effective method for the synthesis of this compound involves the use of phosphorus tribromide (PBr₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[1] This method is known for its high yield and relatively mild reaction conditions.
Reaction Scheme:
The reaction proceeds by the in-situ formation of a Vilsmeier-like reagent from PBr₃ and DMF, which then activates the hydroxyl group of 4-hydroxyquinoline, facilitating its displacement by a bromide ion.
Bromination using Hydrobromic Acid (HBr)
Another common approach utilizes hydrobromic acid (HBr) as both the bromine source and the activating agent.[2] This method typically requires higher temperatures and longer reaction times compared to the PBr₃ method. The reaction is often carried out in a high-boiling solvent like toluene (B28343) under reflux conditions.[2]
Reaction Scheme:
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols for the synthesis of this compound from 4-hydroxyquinoline, allowing for easy comparison of the two primary methods.
Table 1: Comparison of Synthetic Methods
| Parameter | Method 1: Phosphorus Tribromide | Method 2: Hydrobromic Acid |
| Brominating Agent | Phosphorus tribromide (PBr₃) | Hydrobromic acid (HBr) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Reaction Time | 30 minutes | 15 hours |
| Reaction Temperature | Not specified (stirred under N₂) | Reflux |
| Yield | 88% | Not explicitly stated, but 29g product from 25g starting material suggests a high yield. |
| Reference | [1] | [2] |
Table 2: Reagent Quantities and Product Yield (Method 1: PBr₃) [1]
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-Hydroxyquinoline | 145.16 | 4.00 | 27.6 | 1 |
| Phosphorus Tribromide | 270.69 | 7.61 | 28.2 | ~1.02 |
| N,N-Dimethylformamide | 73.09 | 30 mL | - | - |
| This compound (Product) | 208.05 | 5.04 | 24.2 | Yield: 88% |
Table 3: Reagent Quantities and Product Yield (Method 2: HBr) [2]
| Reagent/Product | Amount |
| 4-Hydroxyquinoline | 25 g |
| Toluene | 150 mL |
| Hydrobromic Acid | 100 mL |
| This compound (Product) | 29 g |
Experimental Protocols
Detailed Protocol for Method 1: Phosphorus Tribromide[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4.00 g (27.6 mmol) of 4-hydroxyquinoline in 30 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Reagent Addition: Slowly add 7.61 g (28.2 mmol) of phosphorus tribromide dropwise to the stirred solution over a period of 10 minutes. The reaction mixture will form a red suspension.
-
Reaction: Continue stirring the suspension under a nitrogen atmosphere for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Quench the reaction by pouring the mixture into an ice bath and stir for an additional 30 minutes.
-
Neutralization: Adjust the pH of the mixture to approximately 10 using a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (2 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid (5.04 g, 88% yield).
Detailed Protocol for Method 2: Hydrobromic Acid[2]
-
Reaction Setup: To 150 mL of toluene in a reaction flask, add 25 g of 4-hydroxyquinoline.
-
Reagent Addition: Slowly add 100 mL of hydrobromic acid to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 15 hours.
-
Work-up: After cooling, concentrate the reaction mixture.
-
Extraction: Add water and ethyl acetate to the residue and perform a liquid-liquid extraction.
-
Drying and Concentration: Dry the organic phase and concentrate to obtain the crude product.
-
Purification: Subject the residue to column separation to obtain 29 g of this compound.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound using phosphorus tribromide and DMF. The process involves the formation of a Vilsmeier-like intermediate which activates the hydroxyl group, followed by nucleophilic attack by the bromide ion.
Caption: Proposed mechanism for the bromination of 4-hydroxyquinoline.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound from 4-hydroxyquinoline.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 4-hydroxyquinoline is a well-established and crucial transformation in medicinal chemistry and organic synthesis. This guide has detailed two primary and effective methods: one employing phosphorus tribromide in DMF, which offers a high yield in a short reaction time, and another using hydrobromic acid in toluene, which is also a viable, albeit slower, alternative. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in selecting and implementing the most suitable method for their specific needs. The inclusion of mechanistic and workflow diagrams further clarifies the chemical and procedural aspects of this synthesis. Successful application of these methodologies will facilitate the efficient production of this compound, a key intermediate for the development of novel and impactful chemical entities.
References
Chemical formula and IUPAC name of 4-Bromoquinoline
An In-depth Technical Guide to 4-Bromoquinoline: Chemical Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. It details the compound's chemical formula, IUPAC nomenclature, and physicochemical properties. This document outlines detailed experimental protocols for its synthesis and discusses its significant applications as a precursor in the development of novel therapeutic agents. The content is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information to support further research and application.
Introduction
Quinoline (B57606) and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[1][2]. Among these, this compound serves as a critical building block for the synthesis of more complex, biologically active molecules[3]. The presence of the bromine atom at the 4-position provides a reactive site for various chemical modifications, making it a versatile precursor in the synthesis of novel compounds with potential therapeutic applications[1][3]. This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, and role in drug discovery.
Chemical Formula and IUPAC Name
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 208.05 g/mol | |
| Appearance | Yellow to brown solid | [3][4] |
| Melting Point | 29-34 °C | [5] |
| Boiling Point | 295.9 °C at 760 mmHg | [5][6] |
| Density | 1.6 g/cm³ | [6] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | [3] |
| Storage Temperature | 2-8°C | [5] |
Spectral Data
The structural confirmation of this compound is typically achieved through spectroscopic methods. The ¹H NMR spectral data is provided in Table 2.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Description |
| 8.69 (d, J = 4.69 Hz, 1H) | Aromatic Proton |
| 8.20 (ddd, J = 8.39, 0.88 Hz, 1H) | Aromatic Proton |
| 8.08-8.16 (m, 1H) | Aromatic Proton |
| 7.78 (ddd, J = 8.39, 6.98, 1.37 Hz, 1H) | Aromatic Proton |
| 7.71 (d, J = 4.69 Hz, 1H) | Aromatic Proton |
| 7.66 (ddd, J = 8.31, 7.04, 1.15 Hz, 1H) | Aromatic Proton |
| Data sourced from ChemicalBook.[4][7] |
Synthesis of this compound
Synthesis from 4-Hydroxyquinoline (B1666331)
A common and efficient method for the synthesis of this compound involves the bromination of 4-hydroxyquinoline using phosphorus tribromide.
Experimental Protocol:
-
To a stirred solution of quinolin-4-ol (4.00 g, 27.6 mmol) in dry N,N-dimethylformamide (DMF) (30 mL), add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.
-
Stir the resulting reddish-colored suspension for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice and stir for an additional 30 minutes.
-
Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (2 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid (5.04 g, 88% yield).[4][7]
Alternative Synthesis from o-Propargyl Phenyl Azide (B81097)
An alternative synthetic route utilizes o-propargyl phenyl azide as the starting material. This method involves a TMSBr-promoted cascade cyclization.
Experimental Protocol:
-
Dissolve o-propargyl phenyl azide in an organic solvent such as nitromethane (B149229) or a halogenated hydrocarbon at room temperature.
-
Add TMSBr or HBr to the solution. The molar ratio of o-propargyl phenyl azide to TMSBr or HBr should be 1:2.5-3.0.
-
Heat the reaction mixture to 40-60°C and maintain for 1-2 hours.
-
After the reaction is complete, separate and purify the product to obtain the 4-bromo-quinoline derivative.[8]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various quinoline derivatives with potential therapeutic applications.
Precursor for 1-(quinolin-4-yl)ethanamine
This compound can be converted to 1-(quinolin-4-yl)ethanamine, a compound with applications in medicinal chemistry.
Experimental Workflow:
The synthesis involves a three-step process starting from this compound.
Detailed Protocol:
-
Synthesis of 4-cyanoquinoline: To a solution of 28g of this compound in 280ml of N,N-dimethylformamide, add 16g of anhydrous potassium carbonate and 21g of cuprous cyanide. Heat the mixture to reflux overnight. After cooling, concentrate the mixture and add water and dichloromethane for extraction. The organic phase is separated, dried, and concentrated to yield 21g of 4-cyanoquinoline after silica gel column chromatography.
-
Synthesis of 4-acetoxyquinoline: Add 20g of 4-cyanoquinoline to 160ml of anhydrous tetrahydrofuran (B95107) and cool to 0°C. Slowly add 120ml of methylmagnesium iodide (3M). Allow the mixture to warm to room temperature and stir for 2 hours. Add water and ethyl acetate, filter, and extract. Concentration of the organic phase yields 16g of 4-acetoxyquinoline.
-
Synthesis of 1-(quinolin-4-yl)ethanamine: To a solution of 15g of 4-acetoxyquinoline in 300ml of methanol, add 120ml of water, 18g of hydroxylamine hydrochloride, and 16g of sodium hydroxide. Stir at room temperature for 2 hours. Add 9g of sodium borohydride (B1222165) and stir for an additional 3 hours. Concentrate the mixture and extract with water and ethyl acetate. After separation and concentration, 11g of 1-(quinolin-4-yl)ethanamine is obtained via silica gel column separation.[9]
Role as a Building Block in Drug Discovery
The reactivity of the bromine atom in this compound allows for its use in various cross-coupling and nucleophilic substitution reactions. This facilitates the introduction of diverse functional groups at the 4-position of the quinoline ring, leading to the generation of libraries of compounds for screening for biological activity. Bromoquinolines are precursors for compounds with demonstrated anticancer and antimicrobial activities.[1][3]
Conclusion
This compound is a fundamentally important heterocyclic compound with well-defined properties and synthetic routes. Its utility as a versatile precursor in the synthesis of a wide array of functionalized quinoline derivatives makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its application in the development of novel therapeutic agents.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 3964-04-3: 4-Bromoquinolina | CymitQuimica [cymitquimica.com]
- 4. This compound | 3964-04-3 [chemicalbook.com]
- 5. This compound, CAS No. 3964-04-3 - iChemical [ichemical.com]
- 6. This compound | CAS#:3964-04-3 | Chemsrc [chemsrc.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
Physical properties of 4-Bromoquinoline melting point boiling point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Bromoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its melting and boiling points, and provides detailed, standardized experimental protocols for their determination.
Core Physical Properties of this compound
This compound is a solid at room temperature.[1] Its core physical characteristics are summarized below.
| Physical Property | Value |
| Melting Point | 29-34 °C[2][3][4][5] |
| Boiling Point | 295.9 °C at 760 mmHg[1] |
Note: Some sources report the boiling point as not available.[5]
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[6] The following are standardized methodologies for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[7] For a pure crystalline compound, this transition occurs over a narrow range. A common and effective method for determining the melting point of an organic solid is the capillary tube method, often employed with a Thiele tube or a modern melting point apparatus.[8]
Procedure using a Thiele Tube:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube that is sealed at one end.[8] The tube should be filled to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the heating liquid level is above the sample in the capillary tube but below the open end.[9]
-
Heating: The Thiele tube is heated gently and slowly at the side arm to allow for uniform temperature distribution via convection currents.[9]
-
Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range represents the melting point of the sample.[7] For accurate results, the heating rate should be slow, around 2°C per minute, as the melting point is approached.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] The presence of impurities can raise the boiling point.[9] A common laboratory method for determining the boiling point of a small amount of liquid involves a small test tube and an inverted capillary tube within a Thiele tube.
Procedure using a Thiele Tube:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.[3] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[9][10]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube.[3][9]
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[11] Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[9][11]
-
Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[3][9] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[2]
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical compound.
Caption: Generalized workflow for determining the melting and boiling points of a chemical compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. byjus.com [byjus.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 4-Bromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoquinoline, a key heterocyclic compound utilized in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound. For clarity and comparative analysis, all quantitative data are summarized in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the quinoline (B57606) ring system.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.69 | d | 4.69 | H-2 |
| 8.20 | ddd | 8.39, 1.37, 0.88 | H-8 |
| 8.12 (approx.) | m | - | H-5 |
| 7.78 | ddd | 8.39, 6.98, 1.37 | H-7 |
| 7.71 | d | 4.69 | H-3 |
| 7.66 | ddd | 8.31, 7.04, 1.15 | H-6 |
Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~150 | C-2 |
| ~122 | C-3 |
| ~135 | C-4 |
| ~148 | C-8a |
| ~130 | C-5 |
| ~128 | C-6 |
| ~129 | C-7 |
| ~127 | C-8 |
| ~121 | C-4a |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
Due to the limited availability of a specific IR spectrum for this compound, the data for its isomer, 4-Bromoisoquinoline , is presented here for comparative purposes. The IR spectrum of this compound is expected to show similar characteristic absorptions for the aromatic C-H and C=C stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Strong to Medium | Aromatic C=C and C=N Ring Stretching |
| 1200 - 1000 | Medium to Strong | C-H In-plane Bending, C-Br Stretch |
| 900 - 675 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Electron Ionization (EI) Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
| m/z | Relative Intensity | Assignment |
| 207 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 209 | ~98% | [M+2]⁺ (with ⁸¹Br) |
| 128 | High | [M-Br]⁺ |
| 101 | Moderate | [M-Br-HCN]⁺ |
Note: The fragmentation pattern is predicted based on typical pathways for halogenated aromatic compounds.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Perform baseline correction.
-
¹³C NMR Spectroscopy Protocol:
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Setup:
-
Use the same sample prepared for ¹H NMR.
-
Lock and shim the spectrometer as described above.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Perform baseline correction.
-
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In a clean agate mortar, grind approximately 1-2 mg of solid this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.
Pellet Formation and Analysis:
-
Transfer a portion of the sample-KBr mixture to a pellet-forming die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization)
Sample Preparation:
-
Ensure the this compound sample is pure and dry.
-
For direct insertion probe analysis, a small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.
Analysis Protocol:
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Setup:
-
Introduce the sample into the ion source via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).
-
For direct insertion, the probe is heated to volatilize the sample into the ion source.
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.
The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. First isolated from coal tar in 1834, its derivatives have become indispensable in the treatment of malaria, bacterial infections, and cancer, with emerging applications in viral and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, historical evolution, and key therapeutic applications of quinoline derivatives. It offers detailed experimental protocols for foundational synthetic methods, quantitative data on the biological activity of representative compounds, and visualizations of critical signaling pathways, serving as an in-depth resource for professionals in drug discovery and development.
A Journey Through Time: The Discovery and Historical Development of Quinoline
The story of quinoline begins in the 19th century, evolving from a simple coal tar isolate to a "privileged scaffold" in modern drug discovery.
The Dawn of Quinoline: Isolation and Structural Elucidation
In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "Leukol".[1] A few years later, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine (B1679958) with a strong base, naming it "Chinolein".[2] It was later established that these two substances were identical, and the name "quinoline" was adopted. The correct fused ring structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was proposed by August Kekulé in 1869, a significant step that paved the way for synthetic efforts.[3]
The Era of Synthesis: Unlocking the Quinoline Core
The late 19th century saw the development of several key synthetic methods that made quinolines and their derivatives readily accessible for investigation. These classical named reactions remain fundamental to quinoline chemistry today:
-
The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this reaction involves the synthesis of quinoline from aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).[1][4] This method, though sometimes vigorous, provided a straightforward route to the quinoline core.[1]
-
The Friedländer Synthesis (1882): Paul Friedländer developed a method involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][6]
These foundational syntheses, along with others like the Doebner-von Miller and Combes syntheses, opened the floodgates for the exploration of a vast chemical space of quinoline derivatives.[5][7]
Therapeutic Milestones: Quinoline Derivatives in Medicine
The versatility of the quinoline scaffold has led to its incorporation into drugs for a wide range of diseases.
The Fight Against Malaria: From Quinine to Synthetic Analogs
The first and most famous application of a quinoline-containing compound was quinine, an alkaloid extracted from the bark of the Cinchona tree, used for centuries to treat malaria.[8] The quest for synthetic alternatives, driven by wartime shortages of quinine, led to the development of 4-aminoquinolines.[9]
-
Chloroquine (B1663885): Synthesized in 1934, chloroquine emerged as a highly effective and well-tolerated antimalarial drug and became a cornerstone of malaria treatment for decades.[8]
-
Other Antimalarial Quinolines: The success of chloroquine spurred the development of other important antimalarials, including amodiaquine, primaquine, and mefloquine.[10]
The mechanism of action of many quinoline antimalarials involves the disruption of the malaria parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.
A New Class of Antibacterials: The Rise of the (Fluoro)quinolones
The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 during the synthesis of chloroquine.[11] While effective against Gram-negative bacteria in urinary tract infections, its utility was limited. The breakthrough came with the introduction of a fluorine atom at the 6-position of the quinoline ring system, giving rise to the fluoroquinolones .
-
Norfloxacin , the first of the fluoroquinolones, showed a broader spectrum of activity.
-
Ciprofloxacin , introduced subsequently, displayed potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[11]
-
Later Generations: Subsequent generations of fluoroquinolones, such as levofloxacin (B1675101) and moxifloxacin, further expanded the antibacterial spectrum, particularly against Gram-positive organisms.[12]
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication.
Quinoline Derivatives in the War on Cancer
The quinoline scaffold is a prominent feature in a number of anticancer agents, targeting various hallmarks of cancer. These compounds exhibit diverse mechanisms of action, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with critical signaling pathways that drive tumor growth and proliferation.[13]
Several quinoline-based kinase inhibitors have been approved for cancer therapy, such as bosutinib (a Src/Abl inhibitor) and anlotinib (a multi-kinase inhibitor).[14] Many others are in various stages of clinical development, targeting key signaling pathways like:
-
VEGF Signaling Pathway: Crucial for angiogenesis (the formation of new blood vessels that supply tumors).
-
Ras/Raf/MEK/ERK Pathway: A central signaling cascade that regulates cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: A key pathway involved in cell growth, metabolism, and survival.
-
c-Met Signaling Pathway: Often dysregulated in cancer, promoting cell migration, invasion, and proliferation.
Emerging Applications: Antiviral and Anti-inflammatory Activities
More recently, quinoline derivatives have been investigated for their potential as antiviral and anti-inflammatory agents.
-
Antiviral Activity: Certain quinoline derivatives have shown promising activity against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and viruses from the Flaviviridae family (such as Bovine Viral Diarrhea Virus and Hepatitis C Virus).[15][16] The mechanisms of action are varied, with some compounds inhibiting viral RNA-dependent RNA polymerase.[16]
-
Anti-inflammatory Activity: Quinoline-based compounds have been explored as inhibitors of key inflammatory targets, including cyclooxygenase (COX) and various phosphodiesterases (PDEs).[17][18]
Quantitative Data on the Biological Activity of Quinoline Derivatives
The following tables summarize the in vitro activity of representative quinoline derivatives across different therapeutic areas.
Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | CQS PfN5F4 | 0.32 ± 0.06 | [19] |
| Mefloquine | F32-TEM | 0.087 | [20] |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | |
| Quinoline-1,2,4-triazine hybrid (40d) | - | 4.54 ± 0.16 | |
| 2-methylquinoline derivative (10) | CQR PfDd2 | 0.033 ± 0.007 | [19] |
| Neocryptolepine analogue (71) | CQS Pf3D7 | 1.233 ± 0.176 | [19] |
| Fluorine-containing quinoline-thiocarbazide (154) | CQR | 0.10 | [19] |
Table 2: In Vitro Antibacterial Activity (MIC) of Selected Fluoroquinolones
| Compound | Bacterial Species | MIC90 (mg/L) | Reference |
| Ciprofloxacin | P. aeruginosa | - | |
| Levofloxacin | S. pneumoniae | - | |
| Moxifloxacin | S. pneumoniae | - | |
| Gatifloxacin | M. pneumoniae | 0.125 | |
| Ciprofloxacin | E. coli | - | |
| Levofloxacin | Prevotella/Porphyromonas spp. | 1.0–8.0 | |
| Moxifloxacin | Fusobacterium spp. | 0.125–4.0 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 3: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone derivative (12e) | MGC-803 (gastric) | 1.38 | [14] |
| Quinoline-chalcone derivative (12e) | HCT-116 (colon) | 5.34 | [14] |
| Quinoline-chalcone derivative (12e) | MCF-7 (breast) | 5.21 | [14] |
| Phenylsulfonylurea derivative (7) | HepG-2 (liver) | 2.71 | [14] |
| Quinoline chalcone (B49325) (6) | HL60 (leukemia) | 0.59 | [14] |
| 7-tert-butyl-substituted quinoline (65) | MCF-7 (breast) | 0.02–0.04 | |
| Quinoline-indole derivative (62) | HepG2 (liver) | 0.002-0.011 | |
| 4-quinoline thiosemicarbazone derivative | MCF-7 (breast) | 0.82 | [13] |
Key Experimental Protocols
The following are generalized protocols for the classic Skraup and Friedländer syntheses of the quinoline core. Researchers should consult specific literature for detailed procedures and safety precautions for particular substrates and reagents.
Skraup Synthesis of Quinoline
This reaction involves the dehydration of glycerol to acrolein, followed by a conjugate addition of an aniline, cyclization, and oxidation.[5]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (B86663) (optional, to moderate the reaction)
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to the mixture to control the reaction rate.
-
Slowly and carefully add nitrobenzene to the reaction mixture.
-
Heat the mixture, typically to around 100-130 °C. The reaction is often exothermic and may require careful temperature control.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the excess acid with a base (e.g., sodium hydroxide (B78521) solution) until the solution is strongly alkaline.
-
Isolate the crude quinoline by steam distillation.
-
Purify the collected quinoline by extraction with an organic solvent, followed by drying and distillation.
Friedländer Synthesis of a Substituted Quinoline
This method provides a versatile route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5]
Materials:
-
o-aminobenzaldehyde or o-aminoacetophenone
-
A ketone or aldehyde with an α-methylene group (e.g., acetone, acetaldehyde, ethyl acetoacetate)
-
Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid) catalyst
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the o-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a round-bottom flask.
-
Add the acid or base catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Mechanism: Key Signaling Pathways
The following diagrams, rendered in DOT language for Graphviz, illustrate key signaling pathways targeted by anticancer quinoline derivatives.
The Ras/Raf/MEK/ERK Signaling Pathway
This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is central to regulating cell growth, metabolism, and survival, and is frequently hyperactivated in cancer.
The VEGF Signaling Pathway
This pathway is a key driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
The c-Met Signaling Pathway
The HGF/c-Met pathway plays a crucial role in cell motility, invasion, and morphogenesis, and its dysregulation is implicated in tumor metastasis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. organicreactions.org [organicreactions.org]
- 7. iipseries.org [iipseries.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Basic reactivity of the C-Br bond in 4-Bromoquinoline
An In-depth Technical Guide on the Core Reactivity of the C-Br Bond in 4-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The functionalization of the quinoline ring is a cornerstone of drug discovery and development, enabling the modulation of biological activity and physicochemical properties. This compound serves as a versatile synthetic intermediate, with the carbon-bromine bond providing a reactive handle for a variety of chemical transformations. The polarity of the C-Br bond, arising from the difference in electronegativity between carbon and bromine, renders the carbon atom electrophilic and susceptible to nucleophilic attack, while also enabling its participation in metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the fundamental reactivity of the C-Br bond in this compound, focusing on key reaction classes with detailed experimental protocols and quantitative data.
Key Reaction Classes at the C-4 Position
The reactivity of the C-Br bond in this compound is primarily exploited through three major classes of reactions: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[2]
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or its ester.[3][4] This reaction is widely used for the synthesis of 4-arylquinolines.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
-
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 3 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 6 | 80-90 |
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynylquinolines. This reaction is co-catalyzed by palladium and copper complexes.[7][8][9] The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br >> Cl, making the C-Br bond at the 4-position reactive under these conditions.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
-
Procedure:
-
In a heat-gun-dried and argon-flushed flask, dissolve this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.) in the anhydrous solvent.[10]
-
Add the base (e.g., Et₃N) followed by the terminal alkyne (1.5 equiv.).[10]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for the specified time, monitoring by TLC.[7][10]
-
After completion, quench the reaction with water or saturated aqueous NH₄Cl.[7][10]
-
Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[7][10]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]
-
Purify the crude product by flash column chromatography.[7]
-
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | 90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | RT | 18 | 88 |
Signaling Pathway: Sonogashira Dual Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[7]
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling this compound with a wide range of primary or secondary amines.[11][12] This reaction has largely replaced harsher classical methods for the synthesis of 4-aminoquinolines.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP) (1.2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), palladium precursor, and phosphine ligand.[13][14]
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13][14]
-
Under the inert atmosphere, add the base and the amine nucleophile.[13][14]
-
Add the anhydrous solvent via syringe.[13]
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time, monitoring progress by TLC or LC-MS.[13][14]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[13]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[13]
-
Purify the crude product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 100 | 80-90 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromide by a nucleophile is possible via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is generally less facile than for activated systems and often requires harsh conditions.[15] However, the inherent electron-withdrawing nature of the quinoline ring nitrogen atom does activate the C-4 position towards nucleophilic attack to some extent. The reaction is significantly facilitated if additional electron-withdrawing groups are present on the quinoline ring.[14][16]
Formation of Organometallic Intermediates
The C-Br bond in this compound can be converted into a C-metal bond, reversing the polarity of the C-4 carbon and transforming it into a potent nucleophile.
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid halogen-lithium exchange to form 4-quinolyllithium.[17][18] This intermediate can then be trapped with various electrophiles.
Experimental Protocol: Halogen-Lithium Exchange and Quenching
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., Diethyl ether (DEE), THF)
-
Electrophile (e.g., CO₂, benzophenone)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF or DEE in an oven-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -50 °C to -78 °C).[19]
-
Slowly add a solution of n-BuLi (1.1 equiv.) and stir for a short period (e.g., 10-15 minutes).[19]
-
Add the desired electrophile (e.g., excess dry ice for carboxylation, or a solution of benzophenone).[19]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography or crystallization.
-
Quantitative Data for Lithiation and Quenching
| Entry | Electrophile | Solvent | Temp (°C) | Time (min) | Product | Yield (%) |
| 1 | CO₂ | DEE | -50 | 10 | 4-Quinolinecarboxylic acid | 46 |
| 2 | Isobutyraldehyde | DEE | -50 | 10 | α-Isopropyl-4-quinolinemethanol | 58 |
| 3 | Benzophenone | DEE | -50 | 15 | Diphenyl(4-quinolyl)methanol | 68 |
Data adapted from Gilman and Soddy (1957) and related reports.[19]
While the formation of Grignard reagents from aryl bromides is a classic transformation, its application to N-heterocycles like this compound can be challenging.[20][21] The use of highly active magnesium (e.g., Rieke magnesium) or specific conditions may be required. An alternative is the formation of a magnesium ate complex. For instance, this compound can be converted to a lithium tri(quinolinyl)magnesate by treatment with Bu₃MgLi in THF at -10 °C.[19] This organomagnesium derivative can then be quenched with electrophiles.[19]
Logical Relationship: Reactivity of this compound
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vapourtec.com [vapourtec.com]
- 18. growingscience.com [growingscience.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to High-Purity 4-Bromoquinoline for Researchers and Drug Development Professionals
An in-depth examination of commercial suppliers, quality control methodologies, and applications of high-purity 4-bromoquinoline, a critical starting material in pharmaceutical research and development.
Introduction
This compound is a halogenated heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules. Its quinoline (B57606) core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. For researchers and professionals in drug development, securing a reliable source of high-purity this compound is paramount, as the impurity profile of starting materials can significantly impact the outcome of multi-step syntheses and the biological activity of the final compounds. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed analytical methodologies for quality control, and insights into its applications in drug discovery.
Commercial Suppliers and Purity Specifications
A number of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. For research and drug development applications, a purity of at least 98% is generally recommended, with higher purities being essential for sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs).
Below is a summary of representative commercial suppliers and their stated purities for this compound. It is important to note that batch-to-batch variability can occur, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Stated Purity | Analytical Method(s) on CoA | Additional Notes |
| Sigma-Aldrich (Merck) | ≥95%[1][2][3] | Not specified on product page | A widely cited supplier for research-grade chemicals. |
| Leyan | 99.84% | HPLC, ¹H NMR, Water (KF) | Provides a detailed Certificate of Analysis with specific batch data. |
| Thermo Fisher Scientific (Alfa Aesar) | 97% (for 6-Bromoquinoline) | GC | While for a related isomer, it indicates the use of GC for purity assessment.[4] |
| CymitQuimica | 95%, 98% | Not specified on product page | Offers multiple purity grades.[5] |
| Santa Cruz Biotechnology | Not specified | Refer to Certificate of Analysis | Requires inquiry for lot-specific data.[6] |
| Ambeed | Not specified | NMR, HPLC, LC-MS, UPLC available | Provides access to various analytical data upon request.[7] |
This table is a representative sample and not an exhaustive list of all available suppliers. Purity and available data can change, and direct inquiry with the supplier is always recommended.
Synthesis and Potential Impurities
High-purity this compound is typically synthesized through a multi-step process, often starting from 4-hydroxyquinoline (B1666331).[8][9] A common synthetic route involves the bromination of 4-hydroxyquinoline using a brominating agent such as phosphorus tribromide in a suitable solvent like N,N-dimethylformamide (DMF).[8][9]
A general workflow for the synthesis and purification of this compound is outlined below:
Given the synthesis pathway, potential impurities in commercially available this compound may include:
-
Unreacted starting materials: Residual 4-hydroxyquinoline.
-
Isomeric impurities: Other bromoquinoline isomers (e.g., 6-bromoquinoline, 8-bromoquinoline) may be present depending on the specificity of the bromination reaction.
-
Over-brominated products: Di- or tri-brominated quinolines.
-
Solvent residues: Residual solvents from the reaction and purification steps (e.g., DMF, ethyl acetate, hexane).
-
Reagent-derived impurities: Byproducts from the decomposition of the brominating agent.
Analytical Methods for Quality Control
A robust analytical quality control strategy is essential to ensure the purity and identity of this compound. The following are key experimental protocols that can be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most common and accurate method for determining the purity of this compound and quantifying impurities. A reverse-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol (Proposed):
Based on methods for similar compounds, a validated HPLC method for this compound can be established as follows:[10][11][12]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for improved peak shape). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30 °C.[10]
-
Sample Preparation: 1 mg/mL in acetonitrile or a suitable solvent mixture.
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. It also provides confirmation of the molecular weight of the main component.
Experimental Protocol (General):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying the presence of structural isomers and other impurities.
Experimental Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR: A standard proton experiment is performed. The spectrum of pure this compound should show a characteristic set of signals in the aromatic region.[8][9]
-
¹³C NMR: A proton-decoupled carbon experiment will show the number of unique carbon environments.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, aiding in the unambiguous assignment of all signals and the identification of impurities.[7][13]
References
- 1. rsc.org [rsc.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. This compound 95 3964-04-3 [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chems-resourcesllc.com [chems-resourcesllc.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 3964-04-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sc.edu [sc.edu]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 4-Bromoquinoline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The quinoline (B57606) scaffold, a privileged structure in numerous therapeutic agents, can be readily functionalized using this methodology.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-bromoquinoline with a variety of arylboronic acids. The reaction facilitates the synthesis of 4-arylquinolines, which are key intermediates in the development of novel therapeutics.
Reaction Overview
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base and a suitable solvent system.
General Reaction Scheme:
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different catalytic systems. These conditions are based on established protocols for similar heterocyclic bromides and serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids using Pd(PPh₃)₄
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylquinoline | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinoline | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 10 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)quinoline | K₃PO₄ | DMF/H₂O | 110 | 8 | 82-92 |
| 4 | 3-Thienylboronic acid | 4-(3-Thienyl)quinoline | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-85 |
| 5 | 2-Naphthylboronic acid | 4-(2-Naphthyl)quinoline | K₂CO₃ | Toluene/H₂O | 95 | 12 | 88-96 |
Table 2: Optimization of Reaction Parameters for the Synthesis of 4-Phenylquinoline
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 78 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 95 |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 110 | 97 |
| 5 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DMF | 120 | 89 |
Experimental Protocols
The following is a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of this compound should be approximately 0.1 M.
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 4 to 24 hours depending on the substrates and conditions.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinoline product.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for the Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 4-bromoquinoline as a key building block. The functionalization of the quinoline (B57606) scaffold is of paramount importance in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives. Palladium-catalyzed reactions offer a versatile and powerful toolkit for the synthesis of these valuable compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 4-position, yielding 4-arylquinolines which are prevalent in many biologically active molecules.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[2]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Tabulated Data for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 2-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | DMF/H₂O | 100 | 12 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction allows for the introduction of vinyl groups at the 4-position, leading to the formation of 4-vinylquinolines.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the Pd(0) catalyst.[5]
Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle for the Heck reaction.
Tabulated Data for Heck Reaction of this compound
| Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 120 | 18 | 82 |
| Acrylonitrile | Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | NMP | 110 | 16 | 79 |
| 1-Octene | Pd(OAc)₂ | None | Et₃N | DMF | 100 | 24 | 65 |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[6]
Materials and Reagents:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-6 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a sealable reaction tube, add this compound (1 equivalent), the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene (1.5 equivalents), and the base (2 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is instrumental in synthesizing 4-alkynylquinolines from this compound.
The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the palladium complex then yields the final product.[9]
Catalytic Cycle of Sonogashira Coupling
Caption: Dual catalytic cycle of the Sonogashira coupling.
Tabulated Data for Sonogashira Coupling of this compound
| Terminal Alkyne | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 8 | 85 |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuBr | Piperidine | DMF | 50 | 12 | 88 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | RT | 24 | 76 |
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[10]
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) or stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[11][12] This reaction is a powerful method for synthesizing 4-aminoquinolines, which are important pharmacophores.[13]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product.[14]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Tabulated Data for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 16 | 88 |
| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 95 |
| Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | 82 |
| n-Hexylamine | PdCl₂(dppf) | dppf | LiHMDS | THF | 80 | 18 | 79 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination of this compound.[15]
Materials and Reagents:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
Inside a glovebox, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound (1 equivalent) and the solvent.
-
Add the amine (1.2 equivalents).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by flash chromatography or crystallization.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane).[16][17] This reaction is known for its tolerance of a wide variety of functional groups.[18] For this compound, the Stille coupling provides a route to introduce alkyl, vinyl, and aryl groups at the 4-position.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[18]
Catalytic Cycle of the Stille Coupling
Caption: General catalytic cycle for the Stille coupling.
Tabulated Data for Stille Coupling of this compound
| Organostannane | Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 12 | 85 |
| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | PPh₃ | CuI | DMF | 80 | 8 | 90 |
| (Tributylstannyl)thiophene | Pd₂(dba)₃ | P(furyl)₃ | - | THF | 65 | 16 | 82 |
| Allyltributyltin | Pd(OAc)₂ | AsPh₃ | LiCl | NMP | 90 | 10 | 78 |
Experimental Protocol: Stille Coupling
This protocol provides a general method for the Stille coupling of this compound with an organostannane.[11]
Materials and Reagents:
-
This compound
-
Organostannane (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent via syringe.
-
Add the organostannane (1.1 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using flash column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Aminoquinolines from 4-Bromoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline (B48711) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of diverse libraries of 4-aminoquinoline derivatives is crucial for the discovery of new and improved drugs. A common and versatile starting material for these syntheses is 4-bromoquinoline, which can be functionalized at the C4 position through various cross-coupling reactions.
This document provides detailed application notes and protocols for the synthesis of 4-aminoquinolines from this compound, with a primary focus on the widely used Buchwald-Hartwig amination. Alternative methods such as the Ullmann condensation and microwave-assisted synthesis are also discussed. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Synthetic Methodologies
The conversion of this compound to 4-aminoquinolines is most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction offers high functional group tolerance, broad substrate scope, and generally proceeds under relatively mild conditions.[3] An alternative, classical approach is the copper-catalyzed Ullmann condensation, which typically requires harsher reaction conditions.[4] Microwave-assisted synthesis has emerged as a valuable technique to accelerate these reactions, often leading to improved yields and reduced reaction times.[2][5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and an amine in the presence of a base and a phosphine (B1218219) ligand.[3] The choice of ligand, base, and solvent is critical for the success of the reaction and depends on the nature of the amine.
General Reaction Scheme:
Key Parameters and Optimization:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.[7]
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Commonly used ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[7] A screening of different ligands is often necessary to identify the optimal one for a specific substrate combination.[7]
-
Base: Strong, non-nucleophilic bases are typically employed to deprotonate the amine and facilitate the catalytic cycle. Common bases include NaOtBu (sodium tert-butoxide), KOtBu (potassium tert-butoxide), and Cs₂CO₃ (cesium carbonate).[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, and THF (tetrahydrofuran) are frequently used.[7] The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.[7]
-
Temperature: Reaction temperatures typically range from 80 to 120 °C.[7]
Quantitative Data Summary:
| Amine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-methylaniline | Pd(OAc)₂ (5) | L3 (Josiphos-type) (10) | NaOtBu (1.25) | Toluene | 110-120 | 12 | 85 | [7] |
| Morpholine | Pd₂(dba)₃ (1) | DavePhos (2) | NaOtBu (1.4) | Dioxane | 100 | 18 | 92 | [8] |
| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | 78 | [9] |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (4) | KF/Al₂O₃ | Neat | 90-100 | 8 | 90 | [10] |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | KOtBu (1.5) | Toluene | 100 | 16 | 88 | [8] |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[4] This method is an alternative to the palladium-catalyzed reactions but often requires higher temperatures and stoichiometric amounts of copper.[4] Modern variations utilize soluble copper catalysts with ligands such as diamines.[4]
General Reaction Scheme:
Quantitative Data Summary:
| Amine Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | CuI (10) | K₃PO₄ (1.5) | Toluene | 110 | 24 | 60 | [11] |
| Aniline | CuI (10) | K₂CO₃ (2) | DMF | 150 | 18 | 75 | [4] |
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of 4-aminoquinolines, leading to shorter reaction times and often improved yields.[2][5][6] This technique is applicable to both Buchwald-Hartwig and Ullmann-type reactions.
Quantitative Data Summary:
| Amine Substrate | Method | Catalyst (mol%) | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| Various alkyl/arylamines | SNAr | None | DMSO | N/A | 140-180 | 20-30 | 80-95 | [1][2] |
| Aryl heterocyclic amines | SNAr | None | 2-propanol | 60 | Reflux | 20 | 75-98 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, DavePhos, or XPhos)
-
Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the base (1.2-1.5 mmol) to the tube.[7]
-
Add the amine (1.1-1.5 mmol) and the anhydrous, degassed solvent (3-5 mL) via syringe.[7]
-
Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).[7]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aminoquinoline.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Signaling Pathways of 4-Aminoquinolines
4-Aminoquinoline derivatives exhibit their therapeutic effects by modulating various signaling pathways. Below are simplified diagrams illustrating their mechanisms of action in malaria and cancer.
Antimalarial Mechanism of Action
The antimalarial activity of 4-aminoquinolines, such as chloroquine (B1663885), primarily involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[9][13][14]
Caption: Inhibition of heme polymerase by 4-aminoquinolines.
Anticancer Mechanism of Action
In cancer, 4-aminoquinoline derivatives have been shown to interfere with several key signaling pathways, including the PI3K/Akt/mTOR and HIF-1α pathways, and can sensitize cancer cells to other therapies.[7][15]
Caption: Inhibition of cancer signaling pathways by 4-aminoquinolines.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 14. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromoquinoline as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromoquinoline as a key intermediate in the synthesis of biologically active compounds. Its versatile reactivity allows for the facile introduction of diverse functionalities, leading to the development of potent inhibitors for various therapeutic targets, particularly in oncology and immunology. This document details its application in the synthesis of kinase inhibitors and anticancer agents, providing experimental protocols and summarizing key activity data.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. The bromine atom at the 4-position activates the quinoline (B57606) ring for various chemical transformations, making it an ideal scaffold for drug design and development.[1] Its high reactivity facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.[2] This versatility has been exploited to synthesize a wide range of derivatives with significant therapeutic potential, including antimicrobial, antimalarial, and anticancer agents.[1]
Applications in Kinase Inhibitor Synthesis
Quinoline-based compounds have emerged as "privileged structures" in the design of kinase inhibitors due to their ability to mimic the adenine (B156593) region of ATP and interact with the hinge region of kinase active sites.[3][4] this compound is a key starting material for accessing potent inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR and RIPK2 pathways.
Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several quinoline-based derivatives have been developed as potent inhibitors of this pathway, demonstrating significant anticancer activity.[7][8]
Featured Compound Data:
The following table summarizes the inhibitory activities of representative quinoline-based compounds targeting the PI3K/Akt/mTOR pathway.
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| PQQ | mTOR | 64 | HL-60 | [7] |
| HA-2l | mTOR | 66 | - | [6] |
| HA-2c | mTOR | 75 | - | [6] |
| HA-1e | mTOR, PI3K, Akt | - | MDA-MB231, HCT-116 | [6] |
| HA-2g | mTOR, PI3K, Akt | - | MDA-MB231, HCT-116 | [6] |
| HA-3d | mTOR, PI3K, Akt | - | MDA-MB231, HCT-116 | [6] |
| Compound 8i | PI3K/mTOR | - | PCa cells | [8] |
| Compound 7c | PI3Kα | >500,000 | - | [9] |
Note: The synthesis of these specific compounds may not directly start from this compound but exemplifies the utility of the quinoline scaffold in targeting this pathway.
Signaling Pathway Diagram:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2)
RIPK2 is a crucial kinase in the NOD-like receptor signaling pathway, which plays a key role in the innate immune response.[2][10] Dysregulation of RIPK2 signaling is associated with inflammatory diseases. 4-Aminoquinoline (B48711) derivatives, synthesized from this compound, have been identified as potent and selective RIPK2 inhibitors.[2][10]
Featured Compound Data:
The following table presents the inhibitory activity of 4-aminoquinoline derivatives against RIPK2. These compounds are typically synthesized from 6-bromo-4-chloroquinoline (B1276899), a close analog of this compound.
| Compound ID | R Group (at C4-amino) | R' Group (at C6) | RIPK2 IC₅₀ (nM) | Reference |
| 2 | 2,4-difluoro-phenyl | H | 43.4 ± 14.8 | [2] |
| 6 | 3,4,5-trimethoxy-phenyl | H | 10.7 ± 0.1 | [2] |
| 14 | benzo[d]thiazol-5-yl | 4-pyridinyl | 5.1 ± 1.6 | [2] |
| 15 | benzo[d]thiazol-5-yl | 3-pyridinyl | 6.0 ± 1.5 | [2] |
| 16 | benzo[d]thiazol-5-yl | 2-pyridinyl | 3.6 ± 1.4 | [2] |
| 17 | benzo[d]thiazol-5-yl | pyrimidin-5-yl | 1.5 ± 0.3 | [2] |
Signaling Pathway Diagram:
Caption: Simplified NOD2-RIPK2 signaling pathway.
Applications in Anticancer Agent Synthesis
Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[11][12] Their mechanisms of action are diverse and include the induction of apoptosis and inhibition of topoisomerase I.[11][12]
Featured Compound Data:
The following table summarizes the antiproliferative activity of various bromoquinoline derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 11 | C6 (Rat Glioblastoma) | 5.45 | [11] |
| HeLa (Cervical Cancer) | 9.6 | [11] | |
| HT29 (Colon Adenocarcinoma) | 6.8 | [11] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 6.7 | [12] |
| HeLa (Cervical Cancer) | 8.2 | [12] | |
| HT29 (Colon Adenocarcinoma) | 7.9 | [12] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 | [12] |
| HeLa (Cervical Cancer) | 21.4 | [12] | |
| HT29 (Colon Adenocarcinoma) | 19.3 | [12] | |
| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | 0.11 µM | [13] |
Experimental Protocols
The following protocols are generalized procedures for key synthetic transformations involving this compound and its analogs. Researchers should optimize these conditions for specific substrates.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromoquinoline with a boronic acid.[14]
Materials:
-
This compound (or derivative) (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoquinoline, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent and degassed water (e.g., 4:1 or 5:1 solvent:water ratio).
-
Stir the reaction mixture and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-palladium co-catalyzed coupling of a bromoquinoline with a terminal alkyne.[15][16]
Materials:
-
This compound (or derivative) (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (2.5-5 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromoquinoline, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4-aminoquinolines from a bromo- or chloroquinoline precursor.[2]
Materials:
-
6-Bromo-4-chloroquinoline (1.0 eq.)
-
Amine (1.1 eq.)
-
Solvent (e.g., tert-butanol (B103910) or DMF)
-
Base (optional, e.g., NaH for less nucleophilic amines)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 6-bromo-4-chloroquinoline in the chosen solvent.
-
Add the desired amine to the solution.
-
Heat the reaction mixture (e.g., 80 °C) and stir for several hours (e.g., 4 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which may include precipitation, filtration, or extraction.
-
Purify the product by recrystallization or column chromatography.
Logical Relationship Diagram:
Caption: Synthesis of 4-aminoquinolines via SNAr.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a diverse array of derivatives that have shown significant promise as inhibitors of key cellular signaling pathways and as potent anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this scaffold in the development of novel therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
Application Note: Synthesis of 4-Cyanoquinoline from 4-Bromoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Cyanoquinoline is a valuable building block in medicinal chemistry and materials science. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, making it a key intermediate for the synthesis of pharmacologically active compounds.[1] This document provides detailed protocols for the synthesis of 4-cyanoquinoline from 4-bromoquinoline via two common methods: the classic Rosenmund-von Braun reaction and a modern palladium-catalyzed cyanation. These methods offer different advantages regarding reaction conditions, cost, and functional group tolerance.
Reaction Scheme:
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative parameters for the two primary methods of converting this compound to 4-cyanoquinoline.
| Parameter | Protocol 1: Rosenmund-von Braun Reaction | Protocol 2: Palladium-Catalyzed Cyanation |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) |
| Catalyst | None (Stoichiometric Reagent) | Palladium on Carbon (Pd/C, 10 wt%) |
| Ligand | None | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Reagent Equivalents | This compound (1.0 equiv), CuCN (1.2 - 2.0 equiv) | This compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd/C (0.02 equiv), dppf (0.04 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) or Pyridine | N,N-Dimethylacetamide (DMAC) |
| Temperature | 150 - 200 °C (Reflux) | 110 - 120 °C |
| Reaction Time | 6 - 24 hours | 4 - 12 hours |
| Typical Yield | 60 - 85% | 85 - 98% |
| Key Advantages | Cost-effective, simple reagent system.[2] | Milder conditions, higher yields, broader functional group tolerance, uses less toxic cyanide source.[3][4] |
| Key Disadvantages | Harsh reaction conditions (high temp), stoichiometric copper waste, difficult product purification.[5] | Higher initial cost (catalyst & ligand), requires inert atmosphere.[4] |
Experimental Workflow
The general workflow for the synthesis, regardless of the chosen method, involves reaction setup under appropriate atmospheric conditions, thermal incubation, and subsequent work-up and purification to isolate the final product.
Caption: General workflow for the synthesis of 4-cyanoquinoline.
Experimental Protocols
Protocol 1: Rosenmund-von Braun Reaction
This protocol is based on the classical method for cyanation of aryl halides using a stoichiometric amount of copper(I) cyanide at elevated temperatures.[5][6][7]
Materials and Reagents:
-
This compound
-
Copper(I) Cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Ammonium (B1175870) hydroxide (B78521) solution (30%)
-
Sodium chloride solution (brine), saturated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and copper(I) cyanide (1.5 equiv).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approx. 153 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours for complete conversion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the dark mixture into an aqueous solution of 30% ammonium hydroxide to complex the copper salts. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to afford 4-cyanoquinoline as a solid.
Protocol 2: Palladium-Catalyzed Cyanation
This modern protocol utilizes a palladium catalyst and a less toxic cyanide source under milder conditions, offering higher yields and better functional group compatibility.[4][8]
Materials and Reagents:
-
This compound
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Ethyl acetate
-
Deionized water
-
Sodium chloride solution (brine), saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), Pd/C (0.02 equiv), and dppf (0.04 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMAC via syringe to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 4-cyanoquinoline.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. synarchive.com [synarchive.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes & Protocols: 4-Bromoquinoline Derivatives as Potential Anticancer Agents
Introduction
The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile nature that allows for extensive chemical modification.[1] Among its many derivatives, 4-bromoquinolines have emerged as a significant class of compounds with potent anticancer properties.[2][3] These agents exert their effects through diverse and targeted mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][3] This document provides an overview of their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their synthesis and evaluation in a research setting.
Primary Mechanisms of Anticancer Activity
4-Bromoquinoline derivatives combat cancer through multiple biological pathways, often targeting kinases and processes that are fundamental to tumor growth and survival.
Inhibition of Pro-Survival Signaling Pathways
Many cancers are characterized by the aberrant activation of signaling cascades that promote cell growth and proliferation.[1] Quinoline derivatives have been effectively designed to inhibit key players in these pathways.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[1] Its dysregulation is a hallmark of many human cancers.[1][4] Certain quinoline-based compounds act as potent inhibitors of kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and curbing uncontrolled cell proliferation.[4][5][6]
-
VEGFR-2 Pathway and Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients to growing tumors.[7] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway is a primary driver of this process.[8] Several quinoline derivatives have been synthesized as potent VEGFR-2 inhibitors, thereby functioning as anti-angiogenic agents that can starve tumors of their blood supply.[7][9][10]
Induction of Apoptosis
Apoptosis is a form of programmed cell death that eliminates malignant cells.[11] A deficiency in apoptosis is a key feature of cancer.[12] this compound derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] This often involves the activation of caspases, a family of proteases that execute the apoptotic process, and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[9][12][13]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain quinoline derivatives can interrupt this process, causing cell cycle arrest at specific phases, such as G2/M or S phase.[13][14][15] This halt prevents cancer cells from dividing and can ultimately lead to cell death.[14]
Quantitative Data: Anticancer Activity
The efficacy of anticancer compounds is often measured by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity (IC50) of Brominated Quinoline Derivatives against Various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 12 | Caco2 | Colon Carcinoma | 0.58 µM | [7][10] |
| Compound 12 | MDA-MB-231 | Breast Cancer | 0.94 µM | [7][10] |
| Compound 12 | A549 | Lung Carcinoma | 5.40 µM | [7][10] |
| Compound HA-3d | HCT-116 | Colon Cancer | 0.61 - 0.78 µM | [4] |
| Compound HA-3d | MDA-MB-231 | Breast Cancer | 0.61 - 0.78 µM | [4] |
| Compound 11 | C6 | Rat Brain Tumor | 5.45 - 9.6 µg/mL | [2] |
| Compound 11 | HeLa | Cervix Carcinoma | 5.45 - 9.6 µg/mL | [2] |
| Compound 11 | HT29 | Colon Carcinoma | 5.45 - 9.6 µg/mL | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | Various | 6.7 - 25.6 µg/mL | [16] |
| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | Various | 6.7 - 25.6 µg/mL | [16] |
| Compound 7 (Quinoline) | T47D | Breast Cancer | 16 ± 3 nM |[17] |
Table 2: Kinase Inhibition by Quinoline Derivatives.
| Compound ID | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Quinoline/Isatine Derivatives | VEGFR-2 | 76.64 – 175.50 nM | [7][10] |
| Compound 13 (Isatin) | VEGFR-2 | 69.11 nM | [18] |
| Compound 14 (Isatin) | VEGFR-2 | 85.89 nM | [18] |
| Compound 9 (Quinoline) | VEGFR-2 | 98.53 nM | [18] |
| Compound HA-2l | mTOR | 66 nM | [19] |
| Compound HA-2c | mTOR | 75 nM | [19] |
| PQQ | mTOR | 64 nM |[6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the core this compound structure from 4-hydroxyquinoline (B1666331).[20]
-
Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Bromination: Slowly add phosphorus tribromide (PBr3) (1.02 eq) dropwise to the stirred solution over 10 minutes. A reddish suspension will form.
-
Reaction: Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by placing the flask in an ice bath and adding ice. Stir for 30 minutes.
-
Basification: Adjust the pH to ~10 using a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (2x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.[20]
Protocol 2: In Vitro Antiproliferative (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.[13][14]
-
Cell Treatment: Culture cancer cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Protocol 4: Apoptosis Detection by DNA Laddering Assay
This assay visualizes the fragmentation of DNA that occurs during the late stages of apoptosis.[2][11]
-
Cell Treatment: Treat cancer cells with the this compound derivative for a specified time (e.g., 48 hours).
-
Cell Collection: Collect both floating and adherent cells.
-
DNA Extraction: Extract genomic DNA from the cells using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
Agarose (B213101) Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Run the gel and visualize the DNA under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of ~180-200 base pairs. DNA from non-apoptotic cells will appear as a single high-molecular-weight band.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-Bromoquinoline in the Synthesis of PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromoquinoline as a key intermediate in the synthesis of potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Quinoline-based compounds have emerged as a promising class of PI3K/mTOR dual inhibitors, offering high potency and favorable pharmacological properties.[5][6][7]
Introduction to this compound as a Synthetic Intermediate
This compound is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a variety of substituted quinoline (B57606) derivatives. Its bromine atom provides a reactive handle for the introduction of diverse functionalities through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the quinoline scaffold to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative quinoline-based PI3K/mTOR dual inhibitors, highlighting their activity against different PI3K isoforms and mTOR.
| Compound Name/Reference | PI3Kα (IC50/Ki) | PI3Kβ (Ki) | PI3Kδ (Ki) | PI3Kγ (Ki) | mTOR (IC50/Ki) | Cellular Assay (IC50) |
| Omipalisib (GSK2126458) | 0.019 nM (Ki) | 0.13 nM (Ki) | 0.024 nM (Ki) | 0.06 nM (Ki) | 0.18 nM (mTORC1), 0.3 nM (mTORC2) (Ki) | pAkt-S473 (T47D cells): 0.41 nM; (BT474 cells): 0.18 nM |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | - | - | - | - | 64 nM (IC50) | - |
| HA-3d | - | - | - | - | 0.189 µM (IC50) | - |
| HA-2l | - | - | - | - | 66 nM (IC50) | - |
| HA-2c | - | - | - | - | 75 nM (IC50) | - |
Data sourced from multiple references.[5][6][8][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/mTOR signaling pathway with the points of inhibition and a general workflow for the synthesis and evaluation of this compound-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the N-arylation of Amines with 4-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of a variety of amines with 4-bromoquinoline, a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, including microwave-assisted modifications for accelerated synthesis.
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the 4-position of the quinoline ring is a key step in the synthesis of many antimalarial, anticancer, and anti-inflammatory agents. The N-arylation of amines with this compound provides a direct and versatile route to these important 4-aminoquinoline (B48711) derivatives. This document details robust and reproducible protocols for this transformation, catering to a diverse range of amine substrates.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the yields of N-arylation reactions between 4-haloquinolines and various amines under different catalytic conditions. While specific data for this compound is prioritized, results from closely related 4-chloroquinoline (B167314) are also included for a broader comparative analysis, as the reaction conditions are often transferable.
Table 1: Palladium-Catalyzed N-arylation of 4-Haloquinolines (Buchwald-Hartwig Amination)
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Aniline | Pd(OAc)₂ / DPEphos | K₃PO₄ | Toluene (B28343) | 100 | 18 | 95 | [1][2] |
| 2 | Morpholine | Pd(OAc)₂ / DPEphos | K₃PO₄ | Toluene | 100 | 18 | 92 | [1][2] |
| 3 | n-Butylamine | Pd(OAc)₂ / DPEphos | K₃PO₄ | Toluene | 100 | 18 | 85 | [1][2] |
| 4 | Benzylamine | Pd(OAc)₂ / DPEphos | K₃PO₄ | Toluene | 100 | 18 | 90 | [1][2] |
| 5 | N-Methylaniline | Pd(OAc)₂ / DPEphos | K₃PO₄ | Toluene | 100 | 18 | 88 | [1][2] |
| 6 | Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 88 | [3] |
| 7 | Indole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 75 | [3] |
Note: Entries 1-5 were performed on 4-chloroquinoline, a close analog of this compound, and the conditions are expected to be highly effective for the bromo derivative as well.
Table 2: Copper-Catalyzed N-arylation of this compound (Ullmann Condensation)
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | [1] |
| 2 | Cyclohexylamine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 78 | [1] |
| 3 | Piperidine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 82 | [1] |
| 4 | Adamantylamine | CuI / Ligand L1 | Cs₂CO₃ | DMF | 140 | 24 | 74 | [3] |
| 5 | 4-Bromoaniline | CuI / None | t-BuOK | DES | 100 | 12 | 97 | [1] |
Note: Ligand L1 in Entry 4 is a specific ligand mentioned in the cited literature. DES in Entry 5 refers to a Deep Eutectic Solvent.
Table 3: Microwave-Assisted N-arylation of Haloquinolines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Citation |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 | 10 | 94 | [1][4] |
| 2 | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 | 10 | 89 | [1][4] |
| 3 | Various Anilines | None | None | 2-Propanol | 80 | 20 | 90-98 | [5] |
| 4 | Aniline | Cu(0) | Phosphate (B84403) Buffer | Water | 120 | 20 | >90 | [6] |
Note: Entries 1 and 2 describe a general procedure for aryl bromides. Entry 3 was performed on 4-chloroquinazoline, a related heterocyclic halide.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation of this compound (Buchwald-Hartwig Amination)
This protocol is adapted from the general procedure for the Buchwald-Hartwig amination of aryl halides.[7][8]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bis(diphenylphosphino)ferrocene (dppf) or XPhos
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk flask or reaction tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol) or potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine (B1218219) ligand (e.g., dppf or XPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 8 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminoquinoline derivative.
Protocol 2: Copper-Catalyzed N-arylation of this compound (Ullmann Condensation)
This protocol is a general procedure for the Ullmann condensation.[9]
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Copper(I) iodide (CuI)
-
L-proline (optional, as a ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert atmosphere (optional, but recommended)
-
Reaction vial or flask
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the amine (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%, if used), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO or DMF (5 mL).
-
Seal the vial and heat the mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. Reaction times can vary from 12 to 48 hours.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure N-arylated product.
Protocol 3: Microwave-Assisted N-arylation of this compound
This protocol provides a rapid, microwave-assisted method for the N-arylation reaction.[1][4]
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos) OR Copper catalyst (e.g., Cu(0) powder)
-
Base (e.g., NaOtBu or a buffer solution)
-
Appropriate solvent (e.g., toluene for Pd-catalysis, water/buffer for Cu-catalysis)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure (Palladium-Catalyzed):
-
In a microwave reactor vial, combine this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction, allow the vial to cool to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 6-9).
Procedure (Copper-Catalyzed):
-
In a microwave reactor vial, suspend this compound (1.0 mmol), the amine (1.5 mmol), and copper powder (0.2 mmol, 20 mol%) in a phosphate buffer solution (5 mL).
-
Seal the vial and irradiate in the microwave reactor at 120 °C for 20 minutes.[6]
-
After cooling, extract the product with an organic solvent, dry, concentrate, and purify as described in Protocol 2.
Visualizations
General Reaction Scheme
Caption: General N-arylation of amines with this compound.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
- 1. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of 4-bromoquinoline.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired 4-Arylquinoline
Low or no product yield is a frequent issue in Suzuki coupling reactions. A systematic approach to troubleshooting is essential to identify and resolve the underlying cause.
Possible Causes and Solutions:
-
Inefficient Oxidative Addition: The electron-rich nature of the quinoline (B57606) ring can sometimes hinder the initial oxidative addition of the palladium catalyst to the carbon-bromine bond.[1]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to enhance the electron density on the palladium center, which facilitates this crucial step.[1]
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through the formation of palladium black (insoluble palladium metal aggregates), rendering it ineffective.[2]
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents and reagents.[1] Using a more stable palladium precatalyst can also mitigate this issue.[1] An appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is crucial to prevent catalyst aggregation.[2]
-
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for the activation of the boronic acid and the overall success of the reaction.
-
Solution: A screening of different bases and solvent systems is often necessary. For substrates like this compound, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) have proven effective.[1] Aprotic polar solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often in combination with water, are commonly used.[3][4]
-
-
Low Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at an adequate rate.
-
Solution: If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 100 °C or higher) may be required.[3]
-
-
Poor Quality of Reagents: Impurities in the starting materials, particularly the boronic acid, can negatively impact the reaction.
-
Solution: Ensure the this compound and the boronic acid are of high purity. Using more stable boronic esters (e.g., pinacol (B44631) esters) can also improve results.[3]
-
Troubleshooting Workflow for Low Yield:
Problem 2: Presence of Significant Side Products
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product from the boronic acid.
-
Dehalogenation of this compound: The bromine atom is replaced by a hydrogen atom.
-
Protodeboronation: The boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.
-
Solution: Using more stable boronic esters (e.g., pinacol esters) can significantly reduce this side reaction. Minimizing the amount of water in the reaction mixture (if not essential for the specific protocol) and using milder bases can also be beneficial.[3]
-
Logical Relationship of Common Side Reactions:
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for haloquinolines in Suzuki coupling? The reactivity of haloquinolines in Suzuki coupling generally follows the order of I > Br > Cl. Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more forcing conditions or specialized catalyst systems.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of this compound? While Pd(PPh₃)₄ is a commonly used catalyst, systems employing bulky, electron-rich phosphine ligands often provide better results, especially for challenging couplings.[5] Buchwald ligands such as SPhos and XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective.[1] Pd(dppf)Cl₂ is another robust catalyst for this type of transformation.[6]
Q3: How do I choose the right base for my reaction? The base plays a crucial role in activating the boronic acid. The choice of base can significantly impact the reaction outcome. Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For heterocyclic substrates like this compound, stronger bases like Cs₂CO₃ or K₃PO₄ are often preferred.[1]
Q4: What is the role of water in the Suzuki coupling reaction? In many Suzuki coupling protocols, water is added as a co-solvent. It helps to dissolve the inorganic base and facilitates the transmetalation step. However, an excess of water can promote the undesirable protodeboronation of the boronic acid.[3] The optimal amount of water should be determined for each specific reaction.
Q5: My reaction mixture turns black. What does this mean? The formation of a black precipitate, often referred to as palladium black, indicates the decomposition and aggregation of the palladium catalyst.[2] This leads to a decrease in the concentration of the active catalyst in the solution and can cause the reaction to slow down or stop completely. To avoid this, ensure a strictly inert atmosphere, use an appropriate ligand-to-metal ratio, and avoid excessively high temperatures.[2]
Q6: Can I use an arylboronic ester instead of a boronic acid? Yes, and it is often advantageous to do so. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation.[3]
Data Presentation
The following tables summarize typical reaction parameters and provide examples of reported conditions for the Suzuki coupling of bromo-heterocycles, which can be adapted for this compound.
Table 1: Typical Ranges for Suzuki Coupling Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[2] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | 2 - 3 equivalents | Stronger bases are often required for heteroaromatic halides. |
| Temperature | 80 - 120 °C | May need to be optimized for specific substrates.[3] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Examples of Suzuki Coupling Conditions for Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [4] |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O | 100 | 6-8 | 64-65 | [7] |
| Pd/C (10) | PPh₃ (20) | - | Water | - | - | good | [8] |
| (PPh₃)₂PdCl₂ | PCy₃ | CsCO₃ | Dioxane/H₂O | 80 | - | good to excellent | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Heck Reactions with 4-Bromoquinoline
For researchers, scientists, and drug development professionals utilizing the Heck reaction for the functionalization of 4-bromoquinoline, achieving high yields can be a significant challenge. The inherent electronic properties and the presence of the nitrogen heteroatom in the quinoline (B57606) ring introduce specific complexities that can impede catalytic efficiency. This technical support center provides a comprehensive guide to troubleshooting low yields, offering detailed experimental protocols, quantitative data comparisons, and a logical framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of this compound in my Heck reaction?
A1: Low conversion is a common issue when using N-heterocyclic halides like this compound. The primary reason is often the poisoning of the palladium catalyst. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalytic species and stalling the reaction. Other contributing factors can include suboptimal reaction conditions such as an inappropriate choice of catalyst, ligand, base, or solvent, as well as issues with reagent purity and reaction setup.
Q2: What are the most common side products in the Heck reaction with this compound?
A2: Besides unreacted starting material, common side products include:
-
Homocoupling of this compound: This results in the formation of 4,4'-biquinoline.
-
Reductive dehalogenation: this compound is reduced to quinoline.
-
Alkene isomerization: The double bond in the product may migrate to a thermodynamically more stable position, especially with longer reaction times or certain catalyst/ligand combinations.[1]
-
Formation of Palladium Black: Precipitation of palladium metal indicates catalyst decomposition and loss of catalytic activity.
Q3: How can I prevent catalyst poisoning by the quinoline nitrogen?
A3: The most effective strategy is to use sterically bulky ligands that shield the palladium center and hinder the coordination of the quinoline nitrogen. Bulky phosphine (B1218219) ligands (e.g., tri(o-tolyl)phosphine, t-butylphosphines) and N-heterocyclic carbene (NHC) ligands are often successful in this regard.
Q4: What is the general order of reactivity for haloquinolines in the Heck reaction?
A4: Similar to other aryl halides, the reactivity generally follows the order of the carbon-halogen bond strength: I > Br > Cl. Therefore, 4-iodoquinoline (B101417) would be more reactive than this compound, which is, in turn, more reactive than 4-chloroquinoline.
Troubleshooting Guide
Low yields in the Heck reaction of this compound can be systematically addressed by evaluating and optimizing several key reaction parameters. This guide provides a structured approach to troubleshooting.
Problem: Low Product Yield (<50%)
This workflow outlines a step-by-step process for diagnosing and resolving low yields.
References
Technical Support Center: Synthesis of 4-Bromoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-bromoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent starting material is 4-hydroxyquinoline (B1666331), which can be converted to this compound using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1] Another common approach involves the bromination and dehydrogenation of tetrahydroquinolines using N-bromosuccinimide (NBS).[2] Alternative methods, such as the cascade cyclization of ortho-propynol phenyl azides using TMSBr, have also been developed.[3]
Q2: I am observing a significant amount of di-brominated product. What are the primary causes?
A2: Over-bromination leading to di-bromoquinolines is a frequent side reaction. Key contributing factors include:
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for a second bromination.[4]
-
Excess Brominating Agent: Using a molar excess of the brominating agent (e.g., Br₂ or NBS) is a direct cause of di-bromination.[4]
-
Prolonged Reaction Time: Allowing the reaction to continue after the formation of the mono-brominated product can lead to further bromination.
-
Activating Substituents: Electron-donating groups on the quinoline (B57606) ring increase its nucleophilicity, making it more susceptible to multiple brominations.[4]
Q3: How can I improve the regioselectivity of bromination on a substituted quinoline ring?
A3: Achieving high regioselectivity requires careful control of reaction conditions. Consider the following strategies:
-
Milder Brominating Agents: Use N-Bromosuccinimide (NBS) instead of molecular bromine for better selectivity.[4]
-
Low-Temperature Reactions: Performing the reaction at 0 °C or below can help minimize side reactions by slowing down the reaction rate.[4]
-
Solvent Selection: The choice of solvent can influence the outcome. For instance, bromination in concentrated sulfuric acid tends to direct bromination to the homocyclic ring.[4]
-
Protecting Groups: For highly activated quinolines (e.g., hydroxyquinolines), protecting the activating group can prevent over-bromination.
Q4: What are the best methods for purifying this compound derivatives?
A4: The most common purification techniques are:
-
Silica (B1680970) Gel Column Chromatography: This is a widely used method, typically with a solvent system of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane.[5]
-
Recrystallization: This is effective for obtaining high-purity crystalline products. Common solvent systems include ethyl acetate/hexane, ethanol, and benzene.[5]
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities by taking advantage of the basicity of the quinoline nitrogen.[5]
Q5: My crude product is a dark-colored solid or oil. How can I decolorize it?
A5: Dark coloration is often due to trace impurities or tars formed during the reaction.[6] Recrystallization is the most common and effective method for purifying and decolorizing the solid product.[6] For oily products or mixtures that are difficult to recrystallize, silica gel column chromatography is a reliable alternative.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | * Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. * Temperature: For the synthesis from 4-hydroxyquinoline with PBr₃, ensure the reaction is stirred for the recommended time. For syntheses using HBr, refluxing for an extended period (e.g., 15 hours) may be necessary.[1] |
| Suboptimal Brominating Agent | * If using PBr₃ yields are low, consider switching to POBr₃, although it is more toxic and corrosive.[4] * For tetrahydroquinoline starting materials, NBS is an effective brominating and dehydrogenating agent.[2] |
| Side Reactions | * Over-bromination: Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent and add it slowly to the reaction mixture.[6] * Hydrolysis: Ensure anhydrous conditions, especially when using moisture-sensitive reagents like PBr₃. |
| Work-up and Purification Issues | * Product Loss During Extraction: Ensure the pH is adjusted correctly during work-up to keep the product in the organic phase. Basifying the solution to a pH of ~10 is common.[7] * Inefficient Purification: Optimize the solvent system for column chromatography to ensure good separation from impurities. |
Issue 2: Difficulty in Separating Constitutional Isomers
| Potential Cause | Troubleshooting & Optimization |
| Similar Polarity of Isomers | * Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider alternative stationary phases like alumina (B75360) (neutral or basic) or reverse-phase silica (C18) if silica gel is ineffective.[5] * TLC Optimization: Before scaling up to a column, meticulously optimize the solvent system on TLC plates to achieve the best possible separation. |
| Inadequate Separation Technique | * Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation method.[5] * Fractional Distillation: For liquid or low-melting solid isomers that are thermally stable, fractional distillation under reduced pressure can be used if they have different boiling points.[5] |
Quantitative Data Summary
Table 1: Synthesis of this compound from 4-Hydroxyquinoline
| Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| PBr₃ | DMF | 30 min | Room Temp. | 88 | [7] |
| HBr | Toluene | 15 hours | Reflux | ~80-90 | [1] |
Table 2: Bromination of Substituted Quinolines
| Starting Material | Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Br₂ (2.1 eq) | CHCl₃ | 5,7-dibromo-8-hydroxyquinoline | 90 | [8] |
| 8-Methoxyquinoline (B1362559) | Br₂ (1.1 eq) | CHCl₃ | 5-bromo-8-methoxyquinoline | 92 | [9] |
| Tetrahydroquinoline | NBS (3.5 eq) | CH₂Cl₂ | 6,8-dibromoquinoline | High | [9] |
| o-propargyl phenyl azide | TMSBr | Nitromethane | 4-bromo-2-phenylquinoline | 70 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Hydroxyquinoline using PBr₃[7]
-
Reaction Setup: To a stirred solution of 4-hydroxyquinoline (4.00 g, 27.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) under a nitrogen atmosphere, add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes.
-
Reaction: Stir the resulting reddish-colored suspension for 30 minutes under a nitrogen atmosphere. Monitor the reaction for the complete consumption of the starting material by TLC.
-
Quenching and Work-up: Quench the reaction mixture with ice and stir for another 30 minutes. Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid.
Protocol 2: Synthesis of 5-bromo-8-methoxyquinoline[9]
-
Reaction Setup: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (B151607) (15 mL).
-
Bromine Addition: In a separate funnel, prepare a solution of molecular bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform. Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.
-
Reaction: Stir the reaction mixture for 2 days, monitoring for completion by TLC.
-
Work-up: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3).
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound derivatives.
References
- 1. guidechem.com [guidechem.com]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromoquinoline Solubility for Aqueous Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromoquinoline, focusing on challenges related to its solubility in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₆BrN. It serves as a building block in medicinal chemistry and organic synthesis. Its utility in aqueous reactions, such as biological assays, is often hampered by its limited solubility in water, which can lead to issues with accurate dosing, precipitation, and reduced bioavailability.[1][2]
Q2: What are the general physicochemical properties of this compound?
Understanding the basic properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrN | |
| Molecular Weight | 208.05 g/mol | |
| Appearance | Light yellow to brown solid | N/A |
| Melting Point | 29-34 °C | |
| Predicted pKa | 3.39 ± 0.13 | N/A |
| Predicted logP | 2.76 | N/A |
| Solubility in Water | Limited/Slightly Soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), dichloromethane, and DMSO | [3] |
Q3: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The choice of method depends on the specific requirements of the experiment, including the desired final concentration and the tolerance of the assay system to various excipients.[3][4]
| Method | Description | Advantages | Disadvantages |
| Co-solvency | A water-miscible organic solvent in which the compound is soluble is added to the aqueous solution. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).[4] | Simple and effective for achieving higher concentrations. | The organic solvent may affect the biological assay. Potential for the compound to precipitate upon dilution.[4] |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can increase solubility. As a weak base, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the quinoline (B57606) nitrogen.[3][5] | Can be a very effective and simple method. | Only applicable to ionizable compounds. The required pH may not be compatible with the experimental system.[4] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Non-ionic surfactants like Tween® 80 or Pluronic® F68 are commonly used.[4] | Effective at low concentrations. | Can interfere with certain biological assays. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3] | Can significantly increase solubility and bioavailability. | Can be a more complex formulation process. |
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Problem: My this compound is not dissolving in the aqueous buffer.
-
Possible Cause: The intrinsic solubility of this compound in the buffer is too low.
-
Solution:
-
Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[6] See Protocol 1 for preparing a stock solution.
-
Use a co-solvent system: If direct dissolution is necessary, prepare the buffer with a certain percentage of a water-miscible organic solvent like ethanol or PEG 400.[4]
-
Adjust the pH: Since this compound is a weak base, lowering the pH of the buffer (e.g., to pH 4-5) may improve solubility.[3][5] Always check if the pH is compatible with your assay.
-
Problem: The compound precipitates when I dilute my DMSO stock solution into the aqueous buffer.
This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous medium is exceeded.[4]
-
Possible Causes:
-
The final concentration is too high.
-
The percentage of the organic co-solvent (DMSO) in the final solution is too low.
-
-
Solutions:
-
Decrease the final concentration: Test a lower final concentration of this compound in your assay.
-
Increase the co-solvent concentration: If your experiment allows, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be necessary. Always include a vehicle control with the same DMSO concentration.
-
Use a surfactant: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 80) to your aqueous buffer before adding the this compound stock solution.[4]
-
Slow addition and vigorous mixing: Add the DMSO stock solution dropwise to the rapidly stirring aqueous buffer to facilitate better dispersion and prevent the formation of large precipitates.[4]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (MW: 208.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.08 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, pale-yellow solution should be obtained.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After the incubation period, let the vials stand to allow the excess solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination of 4-Bromoquinoline during reactions
Welcome to the technical support center for chemists working with 4-bromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experimental workflows, with a specific focus on preventing the undesired debromination (hydrodehalogenation) of this compound during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common problem with this compound?
A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom at the C-4 position of the quinoline (B57606) ring is replaced by a hydrogen atom, leading to the formation of quinoline as a byproduct. This reduces the yield of the desired product and complicates purification. The C-Br bond in this compound is susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. Factors such as the choice of catalyst, base, and solvent, as well as the reaction temperature, can influence the extent of this side reaction.
Q2: Which types of reactions are most prone to causing debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The reaction conditions and reagents used in these transformations can create pathways for the undesired removal of the bromine atom.
Q3: What are the primary factors that contribute to the debromination of this compound?
A3: Several key parameters can promote the debromination of this compound:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine (B1218219) ligand is critical. Some ligands may favor side reactions that lead to debromination.
-
Base: The type, strength, and concentration of the base can significantly impact the reaction outcome. Strong bases, in particular, can sometimes promote debromination.
-
Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents or the presence of water can act as a hydrogen source for the debromination reaction.
-
Temperature: Higher reaction temperatures often increase the rate of debromination.
-
Reaction Time: Prolonged reaction times can lead to the accumulation of the debrominated byproduct.
-
Presence of Reducing Agents: Impurities or reagents that can act as hydride sources can facilitate the removal of the bromine atom.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling
Issue: Significant formation of quinoline (debrominated byproduct) is observed alongside the desired 4-arylquinoline.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination over competing side reactions. |
| Base is too Strong or Reactive | Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu or KOH. The choice of base is critical in preventing hydrodehalogenation. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the extent of debromination. Monitor the reaction progress carefully by TLC or LC-MS. |
| Presence of Water | While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be a source of protons for debromination. Use a controlled amount of water in the solvent system (e.g., dioxane/water 4:1). |
Troubleshooting Buchwald-Hartwig Amination
Issue: Low yield of the desired 4-aminoquinoline (B48711) and a significant amount of quinoline byproduct.
| Potential Cause | Recommended Solution |
| Strong Alkoxide Base | Strong bases like NaOtBu can sometimes promote debromination. Consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, or a non-nucleophilic organic base.[1] |
| Ligand Selection | Use bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos, which have been shown to be effective in minimizing hydrodehalogenation in challenging aminations.[1] |
| Solvent Choice | Aprotic, non-polar solvents like toluene (B28343) or dioxane are generally preferred. Ensure the solvent is anhydrous and degassed. |
| Amine Reactant as a Hydride Source | While less common, some amines can potentially act as hydride donors. If debromination is severe, consider if the amine coupling partner could be the source. |
Troubleshooting Sonogashira Coupling
Issue: Formation of quinoline and/or alkyne homocoupling (Glaser coupling) byproducts.
| Potential Cause | Recommended Solution |
| Copper Co-catalyst | The copper(I) co-catalyst can promote alkyne homocoupling. Consider using a copper-free Sonogashira protocol.[2] |
| Amine Base | The amine base (e.g., triethylamine, diisopropylamine) can sometimes contribute to side reactions. Ensure it is pure and dry. In some cases, a weaker base may be beneficial. |
| High Temperature | As with other coupling reactions, higher temperatures can increase the rate of debromination. Attempt the reaction at a lower temperature, even room temperature if the reaction proceeds. |
| Oxygen Presence | The presence of oxygen can promote Glaser coupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the outcome of cross-coupling reactions with this compound. The yields are representative and based on general trends observed for similar substrates.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 15-25 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 75 | 10-15 |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | >90 | <5 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
| Entry | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 70 | 20-30 |
| 2 | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 85 | 5-10 |
| 3 | XPhos Pd G3 | Cs₂CO₃ | Toluene | 90 | >90 | <5 |
Table 3: Illustrative Yields for Sonogashira Coupling of this compound with Phenylacetylene (B144264)
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 75 | 10-20 |
| 2 | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 80 | 5-15 |
| 3 | Pd(OAc)₂ / SPhos (Copper-free) | K₂CO₃ | Dioxane | 80 | >85 | <10 |
Experimental Protocols
The following are detailed methodologies for key experiments with this compound, adapted from literature procedures for similar substrates with a focus on minimizing debromination.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Base and Solvent Addition: Add K₂CO₃ (2.0 eq.) and anhydrous, degassed 1,4-dioxane.
-
Alkyne Addition: Add phenylacetylene (1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
References
Scaling up the synthesis of 4-Bromoquinoline for bulk production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 4-Bromoquinoline. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your bulk production efforts.
Experimental Protocols
For the bulk synthesis of this compound, two primary methods are recommended based on scalability and yield.
Method 1: Bromination of 4-Hydroxyquinoline (B1666331) using Phosphorus Tribromide
This is a high-yielding and relatively rapid method suitable for large-scale production.
Reaction Scheme:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyquinoline | [1] |
| Reagent | Phosphorus tribromide (PBr₃) | [1] |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) | [1] |
| Molar Ratio (PBr₃:4-Hydroxyquinoline) | ~1.02 : 1 | [1] |
| Reaction Time | 30 minutes | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Work-up | Quenching with ice, basification with NaHCO₃ | [1] |
| Purification | Silica (B1680970) gel column chromatography | [1] |
| Yield | 88% | [1] |
Detailed Procedure:
-
In a suitable reaction vessel, a solution of 4-hydroxyquinoline (e.g., 4.00 g, 27.6 mmol) in anhydrous N,N-dimethylformamide (30 mL) is prepared under a nitrogen atmosphere.[1]
-
Phosphorus tribromide (e.g., 7.61 g, 28.2 mmol) is added dropwise to the stirred solution over 10 minutes, maintaining an inert atmosphere. The mixture will form a reddish suspension.[1]
-
The reaction mixture is stirred for an additional 30 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is quenched by pouring it into an ice bath and stirring for 30 minutes.[1]
-
The pH of the mixture is adjusted to approximately 10 using a saturated sodium bicarbonate solution.[1]
-
The product is extracted with ethyl acetate (B1210297) (2 x 100 mL).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield this compound as a yellow solid.[1]
Method 2: Reaction of 4-Hydroxyquinoline with Hydrobromic Acid
This method provides an alternative route using hydrobromic acid.
Reaction Scheme:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyquinoline | [2] |
| Reagent | Hydrobromic acid | [2] |
| Solvent | Toluene (B28343) | [2] |
| Reaction Time | 15 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Work-up | Concentration, extraction with ethyl acetate | [2] |
| Purification | Column chromatography | [2] |
| Yield | Not explicitly stated, but 25g of starting material yields 29g of product. | [2] |
Detailed Procedure:
-
To 150ml of toluene in a reaction flask, add 25g of 4-hydroxyquinoline.[2]
-
Slowly add 100ml of hydrobromic acid to the mixture.[2]
-
The mixture is heated to reflux and stirred for 15 hours.[2]
-
After cooling, the mixture is concentrated.[2]
-
Water and ethyl acetate are added for extraction.[2]
-
The organic phase is separated, dried, and concentrated.[2]
-
The residue is purified by column separation to obtain this compound.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound from 4-Hydroxyquinoline.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction.[3] - Degradation of the product on silica gel.[3] - Loss of product during work-up. | - Ensure the reaction goes to completion by monitoring with TLC.[1] - Use a less acidic stationary phase like alumina (B75360) for chromatography if degradation is observed.[3] - Perform careful extractions and transfers to minimize mechanical losses. |
| Formation of Di-brominated Byproducts | - Excess brominating agent.[4] - High reaction temperature.[4] - Prolonged reaction time.[4] | - Use a stoichiometric amount or a slight excess of the brominating agent (no more than 1.0 to 1.1 equivalents).[4] - Maintain the recommended reaction temperature.[4] - Stop the reaction as soon as the starting material is consumed. |
| Difficulty Separating Isomers | - Isomers have very similar polarities.[3] | - Optimize the solvent system for column chromatography. A less polar eluent system may improve separation. - Consider recrystallization from a suitable solvent system like ethyl acetate/hexane.[3] |
| Product Decomposition During Purification | - Acidity of silica gel.[3] - Inherent instability of the bromoquinoline derivative.[3] | - Use neutral or basic alumina for chromatography.[3] - Minimize the time the compound spends on the column by using flash chromatography.[3] |
| Low Solubility in Chromatography Solvents | - High crystallinity or polarity of the product.[3] | - Test a range of solvent systems to find one with better solubility. - For column loading, dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel before loading onto the column. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for preventing the formation of di-brominated impurities?
A1: The molar ratio of the brominating agent is the most critical factor. Using an excess of the brominating agent is a direct cause of di-bromination.[4] It is recommended to use a stoichiometric amount or only a slight excess.[4]
Q2: My crude product contains unreacted 4-hydroxyquinoline. How can I easily remove it?
A2: An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound and unreacted starting material will move to the aqueous layer. After separating the layers, the aqueous layer can be basified to precipitate the quinoline (B57606) derivatives, which can then be extracted back into an organic solvent.[3] This will remove non-basic impurities. Subsequent chromatography will then be more effective at separating this compound from the starting material.
Q3: Can I use a different brominating agent instead of phosphorus tribromide?
A3: While phosphorus tribromide is effective, other reagents can be used. For instance, hydrobromic acid can be employed, though it may require longer reaction times and higher temperatures.[2] For other quinoline brominations, N-Bromosuccinimide (NBS) is sometimes used as a milder alternative to molecular bromine to avoid over-bromination.[4]
Q4: What are the key safety precautions to take during the bulk synthesis of this compound?
A4: Phosphorus tribromide is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. This compound itself is a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.
Q5: Is silica gel column chromatography suitable for large-scale purification?
A5: While effective, silica gel chromatography can be costly and time-consuming at a large scale. For bulk production, optimizing the reaction to minimize impurities is crucial. Recrystallization is a highly effective and scalable method for purifying solid compounds and should be considered as an alternative or a final purification step after chromatography.[3] A common solvent system for recrystallization is ethyl acetate/hexane.[3]
References
Technical Support Center: Work-up and Quenching of 4-Bromoquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and quenching of this compound reactions in a question-and-answer format.
Q1: My reaction mixture turned into a thick, tarry substance upon quenching. What happened and how can I salvage my product?
Potential Cause: The formation of pitch-like or tarry substances can occur, especially during the work-up of bromination reactions. This may be due to side reactions or polymerization of starting materials or products under the reaction or quenching conditions.
Solution:
-
Prevention: Using a mixed water/alcohol solvent system for recrystallization of the hydrobromide salt can sometimes prevent the formation of these tarry materials.[1]
-
Salvage: If a tarry substance has already formed, attempt to dissolve the crude mixture in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). If the product is soluble, you can proceed with an acid-base extraction to separate it from non-basic impurities.[1] Subsequent purification by column chromatography may be necessary, though it can be challenging with tarry materials.
Q2: After quenching and extraction, my crude product is a mixture of mono- and di-brominated quinolines. How can I avoid this in the future?
Potential Cause: Over-bromination is a common side reaction, leading to di- or even poly-brominated products.[1] This is often caused by an excess of the brominating agent, high reaction temperatures, or prolonged reaction times.[2]
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of your brominating agent. Use no more than 1.0 to 1.1 equivalents.[2]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the second bromination.[2]
-
Choice of Brominating Agent: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of molecular bromine.[2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and quench it as soon as the starting material is consumed to avoid extended reaction times that can lead to di-bromination.[2]
Q3: I am having difficulty separating my this compound product from the unreacted starting material. What purification strategy should I use?
Potential Cause: The starting material and the bromoquinoline product may have similar polarities, making separation by standard chromatography challenging.[1]
Solution:
-
Acid-Base Extraction: Utilize the basicity of the quinoline (B57606) nitrogen. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Both the bromoquinoline and any unreacted quinoline will move to the aqueous layer as salts. After separating the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent. This will remove non-basic impurities, simplifying the subsequent purification step.[1]
-
Optimized Chromatography: Unreacted quinoline is typically less polar than bromoquinoline. A well-optimized silica (B1680970) gel column with a shallow solvent gradient should effectively separate the two compounds.[1]
-
Recrystallization: If there is a significant difference in solubility between the starting material and the product, recrystallization can be a highly effective purification method.[1]
Q4: My this compound product seems to be degrading on the silica gel column. What are my options?
Potential Cause: Bromoquinolines can be sensitive to the acidic nature of standard silica gel, leading to degradation or debromination.[1]
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base by using a solvent system containing a small amount of triethylamine (B128534) (e.g., 0.1-1%).[1]
-
Alternative Stationary Phases: If deactivation is not sufficient, consider using a more inert stationary phase such as:
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a solvent gradient to elute your compound more quickly.[1]
Frequently Asked Questions (FAQs)
What is a general quenching procedure for a this compound synthesis?
A common procedure involves quenching the reaction mixture with ice, followed by basification to a pH of approximately 10 with a saturated sodium bicarbonate solution.[3] The product is then extracted with an organic solvent like ethyl acetate.[3] For reactions involving excess bromine, a wash with a 5% aqueous solution of sodium bicarbonate can be used to quench any remaining bromine.[2]
How do I perform an acid-base extraction for purifying this compound?
-
Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[1]
-
Separate the aqueous layer and basify it with a base like NaOH or NaHCO₃ to regenerate the free base of this compound.[1]
-
Extract the purified this compound back into an organic solvent.[1]
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3]
What are some common solvent systems for silica gel chromatography of this compound?
Commonly used eluent systems include gradients of ethyl acetate in hexane (B92381) or dichloromethane in methanol (B129727).[1][3] For example, a gradient of 0% to 10% methanol in dichloromethane has been successfully used.[3]
Quantitative Data Summary
The following table summarizes typical reagents and conditions used in the synthesis and work-up of this compound.
| Reagent/Solvent | Starting Material | Amount | Purpose | Reference |
| Phosphorus tribromide | Quinolin-4-ol | 7.61 g (28.2 mmol) | Brominating agent | [3] |
| N,N-dimethylformamide (DMF) | Quinolin-4-ol | 30 mL | Solvent | [3] |
| Saturated Sodium Bicarbonate | Reaction Mixture | 20 mL | Quenching/Basification | [3] |
| Ethyl Acetate | Reaction Mixture | 2 x 100 mL | Extraction | [3] |
| Dichloromethane/Methanol | Crude Product | 0% to 10% gradient | Column Chromatography Eluent | [3] |
| Hydrobromic Acid | 4-hydroxyquinoline | 100 mL | Brominating agent | [4] |
| Toluene | 4-hydroxyquinoline | 150 mL | Solvent | [4] |
Experimental Protocols
Detailed Methodology for a General Quenching and Work-up Procedure:
-
Reaction Monitoring: Before quenching, ensure the reaction has gone to completion by monitoring with a suitable technique like Thin Layer Chromatography (TLC).[3][5]
-
Cooling: Cool the reaction mixture in an ice bath.[3] This is especially important if the quenching process is expected to be exothermic.[5]
-
Quenching: Slowly and carefully add the quenching agent (e.g., crushed ice or a cold aqueous solution) to the reaction mixture with stirring.[3][6] Ensure the vessel is not sealed to allow for the release of any evolved gas.[7]
-
Basification: Adjust the pH of the mixture to approximately 10 by adding a saturated solution of sodium bicarbonate.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (e.g., 2 x 100 mL).[3]
-
Washing: Combine the organic layers and wash with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[3]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization, based on the nature of the impurities.[1][3]
Visualizations
Caption: Workflow for quenching and work-up of this compound reactions.
References
Technical Support Center: Minimizing Homocoupling in 4-Bromoquinoline Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling side reactions in cross-coupling experiments involving 4-bromoquinoline.
Troubleshooting Guides
This section addresses specific issues you might encounter during your cross-coupling reactions with this compound, presented in a question-and-answer format.
Issue 1: Significant formation of homocoupling byproduct in Suzuki-Miyaura coupling.
-
Question: I am observing a significant amount of the homocoupled product of my boronic acid in the Suzuki-Miyaura coupling with this compound. How can I minimize this?
-
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1] To mitigate this, consider the following strategies:
-
Rigorous Degassing: Ensure that all your solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen to remove dissolved oxygen.[1]
-
Choice of Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily forms the active Pd(0) species can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, an in-situ reduction is required, which can sometimes lead to homocoupling.
-
Use a Weaker Base: Strong bases can sometimes promote the decomposition of boronic acids, leading to homocoupling. Consider screening weaker inorganic bases such as K₂CO₃ or Cs₂CO₃. The choice of base can be critical and may require optimization.
-
Control Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize side reactions.
-
Boronic Acid Quality: Ensure you are using high-purity boronic acid. Impurities can sometimes contribute to side reactions.
-
Issue 2: Formation of symmetrical biaryls in Stille coupling.
-
Question: My Stille coupling of this compound with an organostannane is yielding a significant amount of the homocoupled organostannane byproduct. What can I do to improve the selectivity?
-
Answer: Homocoupling of organostannanes is a known side reaction in Stille coupling. To favor the desired cross-coupling product, you can try the following:
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the reaction outcome. Using ligands of intermediate donicity can sometimes be optimal, as very strong donor ligands might inhibit the coupling.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the desired cross-coupling, helping the transmetalation step to outcompete the homocoupling pathway.
-
Solvent Choice: Non-polar, aprotic solvents such as toluene (B28343) or dioxane are generally well-suited for Stille couplings.
-
Temperature Optimization: Carefully optimize the reaction temperature. Starting at a moderate temperature (e.g., 80 °C) and adjusting as needed can help find the sweet spot where the cross-coupling is efficient and homocoupling is minimized.
-
Issue 3: Glaser coupling competing with Sonogashira coupling.
-
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am getting a lot of the homocoupled diyne (Glaser coupling product). How can I prevent this?
-
Answer: The copper-catalyzed homocoupling of terminal alkynes, known as the Glaser coupling, is a common side reaction in traditional Sonogashira couplings.[2] To suppress this:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[2][3][4] Several protocols exist that use only a palladium catalyst and a suitable base.
-
Rigorous Inert Atmosphere: If using a copper co-catalyst is necessary, maintaining a strictly anaerobic (oxygen-free) environment is crucial, as the oxidative homocoupling is promoted by oxygen.
-
Choice of Base and Solvent: The choice of amine base and solvent can also influence the extent of homocoupling. Screening different conditions may be necessary.
-
Issue 4: Reductive dehalogenation of this compound.
-
Question: In my cross-coupling reaction, I am observing the formation of quinoline (B57606), indicating reductive dehalogenation of my starting material. What causes this and how can I avoid it?
-
Answer: Reductive dehalogenation is a side reaction where the bromine atom on the quinoline is replaced by a hydrogen atom. This can be caused by various factors depending on the specific cross-coupling reaction. General strategies to minimize this include:
-
Careful Choice of Base and Solvent: The nature of the base and solvent can play a role in promoting or suppressing dehalogenation. Screening different combinations is recommended.
-
Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to increased dehalogenation. Monitor your reaction and work it up as soon as the starting material is consumed.
-
Additives: In some cases, the addition of specific additives can help suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in cross-coupling reactions with 4-haloquinolines?
A1: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5] This means that 4-iodoquinoline (B101417) will be more reactive than this compound, which in turn is more reactive than 4-chloroquinoline.
Q2: Which palladium catalysts and ligands are a good starting point for cross-coupling with this compound?
A2: For Suzuki-Miyaura coupling, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for challenging substrates.[6] Buchwald-type palladacycle precatalysts are also excellent choices.[6] For Buchwald-Hartwig amination, similar bulky phosphine ligands are generally preferred.[1][7] For Sonogashira and Heck reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.
Q3: How does the choice of base affect homocoupling in Suzuki-Miyaura reactions?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[7] However, very strong bases can lead to the degradation of the boronic acid and promote homocoupling. Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often a good choice to balance the need for activation with the desire to minimize side reactions.[8] The "caesium effect," where caesium bases like Cs₂CO₃ or CsF sometimes give superior results, is also worth considering.
Q4: Can I perform these cross-coupling reactions in "green" solvents?
A4: While many traditional cross-coupling reactions use solvents like toluene, dioxane, or DMF, there is a growing interest in using more environmentally friendly solvents. For some reactions, it is possible to use greener solvents like water (often with a co-solvent and surfactants), ethanol, or 2-methyl-THF. However, reaction conditions will likely need to be re-optimized for these solvent systems.
Q5: What is the role of a copper co-catalyst in Sonogashira coupling, and why is it sometimes omitted?
A5: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] While this can accelerate the reaction, it is also responsible for the undesired Glaser homocoupling of the alkyne.[2] Copper-free protocols have been developed to avoid this side reaction, and they often rely on a suitable base to facilitate the formation of the palladium acetylide intermediate directly.[3][4]
Data Presentation
The following tables summarize representative data on the effect of various reaction parameters on the yield of cross-coupling reactions. While specific data for this compound is limited in the literature, these tables provide insights from similar substrates.
Table 1: Effect of Catalyst and Ligand on Buchwald-Hartwig Amination of Aryl Bromides with Morpholine (B109124).
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | NaOtBu | Toluene | 100 | 92 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu | Toluene | 100 | 88 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 110 | 96 |
Data is representative for the coupling of morpholine with various aryl bromides and serves as a starting point for optimization with this compound.
Table 2: Influence of Base and Solvent on the Heck Reaction of an Aryl Bromide with an Acrylate.
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Et₃N | DMF | 120 | 85 |
| 2 | K₂CO₃ | DMF | 120 | 92 |
| 3 | NaOAc | DMAc | 130 | 88 |
| 4 | K₃PO₄ | Dioxane | 110 | 75 |
This table illustrates the impact of different bases and solvents on the yield of a typical Heck reaction.
Table 3: Comparison of Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 65 | 78 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | i-Pr₂NH | Toluene | 80 | 85 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 91 |
This data showcases various conditions for achieving copper-free Sonogashira coupling, which is crucial for avoiding Glaser homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition and Degassing: Add a degassed 4:1 mixture of dioxane and water. Further degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 4-phenylquinoline.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This protocol is designed to minimize Glaser homocoupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous and degassed triethylamine (B128534) as the solvent, followed by phenylacetylene (1.1 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to yield 4-(phenylethynyl)quinoline.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound with Aniline (B41778)
This protocol is a general guideline for the C-N coupling reaction.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv.), NaOtBu (1.4 equiv.), a palladium precatalyst such as XPhos Pd G3 (0.02 equiv.), and a stir bar.
-
Reagent Addition: Add anhydrous and degassed toluene, followed by aniline (1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford N-phenylquinolin-4-amine.
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for addressing high homocoupling.
Caption: Simplified comparison of Suzuki coupling and homocoupling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Characterization of 4-Bromoquinoline
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for the characterization of 4-bromoquinoline, a key heterocyclic building block.
This document delves into the expected fragmentation patterns in mass spectrometry, the anticipated spectral features in NMR, and the characteristic absorption in UV-Vis spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analytical methods.
Unveiling the Molecular Blueprint: A Head-to-Head Comparison
The selection of an analytical technique for the characterization of a molecule like this compound depends on the specific information required. While mass spectrometry provides information about the molecular weight and fragmentation, NMR spectroscopy elucidates the precise arrangement of atoms, and UV-Vis spectroscopy offers insights into the electronic structure.
| Analytical Technique | Information Provided | Key Features for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (m/z 207 and 209 in a ~1:1 ratio).- Major fragmentation pathways including the loss of bromine and hydrogen cyanide. |
| NMR Spectroscopy | Detailed structural information, including the number and connectivity of protons and carbons. | - ¹H NMR: Distinct chemical shifts for the six aromatic protons, with characteristic coupling patterns.- ¹³C NMR: Nine distinct signals corresponding to the nine carbon atoms in the molecule. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule. | - Multiple absorption bands in the UV region, characteristic of the quinoline (B57606) aromatic system. |
Mass Spectrometry: Deconstructing this compound
Electron Ionization Mass Spectrometry (EI-MS) of this compound is predicted to yield a rich fragmentation pattern, providing valuable clues to its structure. The presence of a bromine atom is readily identified by the characteristic isotopic distribution in the molecular ion peak.
Predicted Fragmentation Pattern of this compound:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 207/209 | [C₉H₆BrN]⁺ | Molecular Ion (M⁺) |
| 128 | [C₉H₆N]⁺ | Loss of •Br from the molecular ion |
| 101 | [C₈H₅]⁺ | Loss of HCN from the [M-Br]⁺ fragment |
The fragmentation cascade is initiated by the ionization of the this compound molecule. The resulting molecular ion can then undergo several fragmentation pathways, with the most probable being the cleavage of the carbon-bromine bond.
NMR Spectroscopy: Mapping the Atoms of this compound
NMR spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The chemical shifts and coupling constants of these protons are influenced by the bromine atom and the nitrogen in the quinoline ring.
¹³C NMR: The carbon NMR spectrum will display nine signals, corresponding to the nine unique carbon atoms in the this compound structure. The carbon atom attached to the bromine (C4) will be significantly influenced by the electronegative halogen.
UV-Vis Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The spectrum of this compound is expected to exhibit multiple absorption bands in the ultraviolet region, similar to quinoline itself, but with potential shifts in the absorption maxima (λmax) due to the bromo substituent.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of this compound is as follows:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200 to 400 nm, using the pure solvent as a reference.
FT-IR Spectroscopy for Functional Group Identification: A Comparative Guide for 4-Bromoquinoline
For researchers, scientists, and professionals in drug development, precise and efficient characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful and accessible analytical technique for identifying functional groups within a molecule. This guide provides a comparative analysis of the expected FT-IR spectral features of 4-Bromoquinoline, offering insights into its structural confirmation and purity assessment.
Performance Comparison: this compound vs. Quinoline (B57606)
To objectively assess the FT-IR spectrum of this compound, a comparison with the parent molecule, quinoline, is instructive. The introduction of a bromine atom at the C4 position induces shifts in the vibrational frequencies of the quinoline ring system, providing a unique spectral fingerprint.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Quinoline | Comments |
| C-H stretching (Aromatic) | 3100 - 3000 | 3087 - 2852[1] | The C-H stretching vibrations of the quinoline ring are expected in this region. The substitution pattern may lead to multiple weak bands. |
| C=C stretching (Aromatic) | 1620 - 1450 | 1617 - 1507[1] | A series of sharp bands characteristic of the aromatic quinoline ring. The positions and intensities of these bands are sensitive to substitution. |
| C=N stretching | 1630 - 1580 | ~1631[2] | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. This peak may overlap with the C=C stretching bands. |
| C-H in-plane bending | 1300 - 1000 | 1406 - 1117[3] | These vibrations are characteristic of the aromatic C-H bonds and can be useful for distinguishing isomers. |
| C-H out-of-plane bending | 900 - 700 | 855 - 757[3] | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. |
| C-Br stretching | 700 - 500 | Not Applicable | The presence of a strong absorption band in this region is a key indicator of the bromine substituent. This region is often referred to as the "fingerprint region." |
Note: The expected wavenumber ranges for this compound are based on typical values for similar aromatic and halogenated compounds, as well as data from related quinoline derivatives.[1][3][4][5][6] Experimental values may vary slightly depending on the sample preparation and instrument parameters.
Experimental Protocol: FT-IR Analysis of this compound
This protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire a high-quality FT-IR spectrum of this compound for the identification of its characteristic functional groups.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Spectral Acquisition:
-
Set the desired spectral range (typically 4000 - 400 cm⁻¹).
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set the spectral resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Label the significant peaks in the spectrum.
-
Compare the observed peak positions with known correlation tables and reference spectra to identify the functional groups present in this compound.
-
-
Cleaning:
-
After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) to remove any residual sample.
-
Perform a clean check by acquiring a new background scan to ensure no sample residue remains.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the identification of functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR based functional group identification of this compound.
References
- 1. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 2. irphouse.com [irphouse.com]
- 3. scialert.net [scialert.net]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Bromoquinoline and 4-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel quinoline-based scaffolds for pharmaceuticals and advanced materials, the choice of the starting halogenated quinoline (B57606) is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-bromoquinoline and 4-chloroquinoline (B167314), focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented is supported by experimental data to aid in the selection of the optimal substrate for your synthetic needs.
Executive Summary
Generally, this compound is more reactive than 4-chloroquinoline in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity difference is less pronounced and can be influenced by the nature of the nucleophile and reaction conditions, though chloroarenes can sometimes be more reactive due to the higher electronegativity of chlorine.
Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in palladium-catalyzed cross-coupling reactions.[1] This trend holds true for the 4-haloquinoline system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity order of the halide is I > Br > Cl.[1] Consequently, this compound will generally undergo Suzuki coupling under milder conditions, with shorter reaction times and often higher yields compared to 4-chloroquinoline. To achieve comparable yields with 4-chloroquinoline, more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine (B1218219) ligands), are often necessary.
A clear illustration of this reactivity difference is observed in dihalogenated quinolines, where selective coupling at the bromo-substituted position can be achieved while the chloro-substituted position remains intact. For instance, in 6-bromo-4-chloroquinoline-3-carbonitrile, the Suzuki coupling occurs selectively at the C6-Br position.[1]
| Feature | This compound | 4-Chloroquinoline |
| Reaction Temperature | Typically lower (e.g., 80-100 °C) | Generally higher (e.g., >100 °C) |
| Reaction Time | Generally shorter | Typically longer |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient | Often requires more specialized, highly active catalysts |
| Yields | Generally higher under comparable mild conditions | Can be lower or require more optimization to achieve high yields |
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, is more facile with this compound than with 4-chloroquinoline. The oxidative addition of the palladium catalyst to the C-X bond is the rate-limiting step, and the weaker C-Br bond leads to a faster reaction. Selective amination at a bromo-substituted position in the presence of a chloro-substituent on a quinoline ring has been demonstrated, highlighting the greater reactivity of the C-Br bond.[2]
| Feature | This compound | 4-Chloroquinoline |
| Reaction Temperature | Milder conditions often suffice | Higher temperatures are generally required |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Ligand Choice | A broader range of phosphine ligands can be effective | Often requires bulky, electron-rich ligands to promote catalysis |
| Yields | Generally high | Can be variable and highly dependent on the catalyst system |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for the functionalization of the 4-position of the quinoline ring.[3] The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the electrophilicity of the carbon atom bearing the halogen and the ability of the halogen to act as a leaving group.
The electron-withdrawing effect of the quinoline nitrogen activates the 4-position towards nucleophilic attack.[3] While bromide is a better leaving group than chloride in many contexts, the high electronegativity of chlorine can make the attached carbon more electrophilic, sometimes leading to higher reactivity for chloroarenes in SNAr. In practice, both 4-bromo- and 4-chloroquinoline are effective substrates for SNAr reactions, and the choice may depend on the specific nucleophile and desired reaction conditions. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines from 4-chloroquinolines.[4]
| Substrate | Nucleophile | Conditions | Yield | Reference |
| 7-substituted-4-chloro-quinoline | Butyl amine | 120-130 °C, 6 h, neat | 88% | [5] |
| 4,7-dichloroquinoline | Various amines | Microwave, 140-180 °C, 20-30 min, DMSO | 80-95% | [4] |
| 4-Bromo-2-nitroquinoline | NaOMe | Methanol | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Haloquinoline
Materials:
-
4-Haloquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To a flame-dried flask, add the 4-haloquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Haloquinoline
Materials:
-
4-Haloquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the 4-haloquinoline and the amine.
-
Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution of a 4-Haloquinoline with an Amine
Materials:
-
4-Haloquinoline (1.0 equiv)
-
Amine (1.0-5.0 equiv)
-
Solvent (e.g., Ethanol, DMSO, or neat)
-
Optional: Base (e.g., K₂CO₃, Et₃N), particularly for amine salts.
Procedure:
-
Combine the 4-haloquinoline and the amine in a reaction vessel.
-
Add the solvent (or run the reaction neat). If required, add a base.
-
Heat the mixture to the desired temperature (can range from room temperature to reflux, or higher with microwave irradiation).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration and washed.
-
Alternatively, remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of 4-Bromoquinoline Derivatives as Potential PI3K/Akt Pathway Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of 4-bromoquinoline derivatives and their potential as targeted cancer therapeutics through the inhibition of the PI3K/Akt signaling pathway.
The quinoline (B57606) scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The strategic introduction of a bromine atom at the 4-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological target interactions. This guide provides a comparative analysis of the X-ray crystallographic data of this compound derivatives and explores their potential as inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical mediator of cancer cell growth, proliferation, and survival.
Crystallographic Data Comparison
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 4-Bromo-8-methoxyquinoline | C₁₀H₈BrNO | Orthorhombic | Pca2₁ | 5.1615(1) | 12.1337(6) | 14.2436(7) | 90 | 892.05(6) | 4 |
| 8-Bromo-2-methylquinoline | C₁₀H₈BrN | Monoclinic | P2₁/c | 5.0440(17) | 13.467(4) | 13.391(4) | 97.678(4) | 901.4(5) | 4 |
Table 1: Comparative crystallographic data for selected bromoquinoline derivatives.
The data reveals that even with the same core structure, substitutions can lead to different crystal packing and symmetries. For instance, 4-Bromo-8-methoxyquinoline crystallizes in an orthorhombic system, while 8-Bromo-2-methylquinoline adopts a monoclinic system. These differences in crystal lattice and unit cell dimensions can influence the intermolecular interactions within the crystal, which may provide clues about their binding modes to biological targets.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of quinolin-4-ol.
Synthesis of this compound:
To a stirred solution of quinolin-4-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a brominating agent like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
X-ray Crystallography
Single crystals of the synthesized this compound derivatives suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).
Data Collection and Structure Refinement:
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) by rotating the crystal. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
The PI3K/Akt Signaling Pathway and this compound Derivatives
The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often hyperactivated in various cancers.[1][2][3] This makes it an attractive target for the development of novel anticancer therapies. Several studies have highlighted the potential of quinoline-based compounds as inhibitors of this pathway. The 4-anilinoquinoline scaffold, in particular, has been identified as a promising chemotype for developing PI3K inhibitors.
While direct crystallographic evidence of a this compound derivative binding to PI3K or Akt is yet to be published, the structural insights from existing crystal structures can guide the rational design of more potent and selective inhibitors. The bromo-substituent can be strategically utilized to form halogen bonds or to modulate the electronic properties of the quinoline ring, thereby enhancing binding affinity and specificity for the target kinase.
Below is a diagram illustrating the general workflow for the synthesis and evaluation of this compound derivatives as potential PI3K/Akt pathway inhibitors.
The following diagram illustrates the simplified PI3K/Akt signaling pathway, highlighting the key kinases that are targets for inhibition.
References
Validating the Synthesis of 4-Aminoquinoline from 4-Bromoquinoline: A Comparative Guide to Synthetic Routes and LC-MS Analysis
For researchers and professionals in drug development, the synthesis and validation of key chemical scaffolds are critical. This guide provides a comparative analysis of the synthesis of 4-aminoquinoline (B48711) from 4-bromoquinoline, focusing on the modern Buchwald-Hartwig amination method. As a benchmark, this guide also details the more traditional nucleophilic aromatic substitution (SNAr) route starting from 4-chloroquinoline (B167314). Both synthetic pathways are validated using a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, ensuring accurate product identification and purity assessment.
Comparison of Synthetic Methodologies
The synthesis of 4-aminoquinoline can be approached through various methods, each with distinct advantages and disadvantages. Here, we compare the palladium-catalyzed Buchwald-Hartwig amination of this compound with the classical SNAr reaction of 4-chloroquinoline.
Table 1: Comparison of Synthetic Routes for 4-Aminoquinoline
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | This compound | 4-Chloroquinoline |
| Primary Reagent | Ammonia (B1221849) source (e.g., aqueous ammonia) | Ammonia or an amine |
| Catalyst | Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos) | Typically uncatalyzed, but can be acid or base-catalyzed |
| Reaction Conditions | Milder conditions, often requiring heating but generally avoiding harsh reagents.[1][2] | Can require high temperatures and pressures, especially with less reactive amines.[3][4] |
| Substrate Scope | Broad, tolerating a wide range of functional groups.[1][5] | More limited by the electronic properties of the quinoline (B57606) and the nucleophilicity of the amine. |
| Reported Yields | Generally high for related reactions. | Variable, but can be high under optimized conditions (e.g., 80-95% with microwave assistance for derivatives).[6] |
| Advantages | High functional group tolerance, milder conditions.[1] | Lower cost (no palladium catalyst), simpler reagents. |
| Disadvantages | Higher cost due to the palladium catalyst and ligand, potential for heavy metal contamination. | May require harsh conditions, leading to potential side reactions. |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent LC-MS analysis are provided below.
Synthesis Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol is a representative procedure based on established Buchwald-Hartwig amination principles for aryl halides.[7][8]
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Aqueous Ammonia (28-30%)
-
Toluene (B28343), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) and aqueous ammonia (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-aminoquinoline.
Synthesis Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinoline
This protocol is a representative procedure for the SNAr reaction on 4-chloroquinolines.[3][4][9]
Materials:
-
4-Chloroquinoline
-
Aqueous Ammonia (28-30%) or Ammonia in an organic solvent
-
A sealed pressure vessel or autoclave
-
Ethanol (B145695) or another suitable solvent
Procedure:
-
In a pressure vessel, dissolve 4-chloroquinoline (1.0 mmol) in ethanol (10 mL).
-
Add an excess of aqueous ammonia (e.g., 10 equivalents).
-
Seal the vessel and heat to 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-aminoquinoline.
LC-MS Validation Protocol
The following LC-MS method is designed for the baseline separation and identification of this compound and 4-aminoquinoline in a reaction mixture.
Table 2: LC-MS Parameters for the Analysis of 4-Aminoquinoline Synthesis
| Parameter | Value |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range (m/z) | 50 - 500 Da |
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and filter through a 0.22 µm syringe filter before injection.
Expected Results:
-
This compound: Molecular Weight: 208.05 g/mol . Expected [M+H]⁺: m/z 208.97 (for ⁷⁹Br) and 210.97 (for ⁸¹Br) in an approximate 1:1 isotopic ratio. Due to its higher hydrophobicity, it is expected to have a longer retention time than 4-aminoquinoline.
-
4-Aminoquinoline: Molecular Weight: 144.18 g/mol .[7] Expected [M+H]⁺: m/z 145.08.[8] Being more polar, it is expected to have a shorter retention time.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical steps in the validation process.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Comparative study of different catalysts for Suzuki coupling with 4-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. For researchers in drug discovery and materials science, the functionalization of heterocyclic scaffolds such as quinoline (B57606) is of paramount importance. The arylation of 4-bromoquinoline, in particular, opens avenues to a diverse range of compounds with significant biological and photophysical properties. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide offers a comparative analysis of different palladium- and nickel-based catalysts for the Suzuki coupling of this compound, supported by experimental data from the literature.
Comparative Performance of Catalysts
The selection of an appropriate catalyst system, including the metal center and its coordinating ligands, is crucial for optimizing the Suzuki coupling of this compound. Below is a summary of commonly employed catalysts and their performance in the coupling of various bromo-substituted quinolines with arylboronic acids. While a direct comparison under identical conditions for this compound is not extensively documented in a single study, the following table compiles representative data from the literature to guide catalyst selection.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 1.5 - 5 | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, DMF | 80 - 110 | 12 - 24 | 50 - 91 | A widely used, versatile catalyst. May require higher loading and longer reaction times. Can be sensitive to air.[1] |
| Pd(dppf)Cl₂ | 3 - 5 | Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80 - 100 | 6 - 8 | 60 - 95+ | Often shows higher activity and provides good to excellent yields, particularly for heteroaryl couplings.[2] |
| Pd/C (10%) | - | Na₂CO₃ | EtOH/H₂O | 25 - 100 | ~0.3 (flow) | up to 94 | A heterogeneous, ligand-free option that allows for easy separation and potential recycling. Can be used in continuous flow systems.[3][4] |
| **Nickel-based catalysts (e.g., NiCl₂(PCy₃)₂) ** | 0.5 - 1 | K₃PO₄ | 2-Me-THF, t-amyl alcohol | 100 | 12 | up to 97 | A more cost-effective alternative to palladium, showing high efficiency in green solvents, especially for gram-scale synthesis. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. The following are generalized protocols for the Suzuki-Miyaura coupling of this compound, adapted from established methodologies for similar substrates.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from a general procedure for the selective Suzuki coupling of 6-bromo-4-chloroquinoline-3-carbonitrile.[2]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a generalized procedure for Suzuki-Miyaura coupling reactions.[1]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2 M aqueous solution)
-
Dimethoxyethane (DME)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, dissolve this compound, the arylboronic acid, and Pd(PPh₃)₄ in dimethoxyethane.
-
Add the 2M aqueous solution of K₂CO₃.
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80 °C under an inert atmosphere overnight.
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase and purify the residue by column chromatography.
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful execution. The following diagram, generated using Graphviz, illustrates the general workflow for a Suzuki coupling experiment.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice of catalyst for the Suzuki coupling of this compound significantly impacts the reaction's outcome. While Pd(PPh₃)₄ is a reliable and well-established catalyst, Pd(dppf)Cl₂ often provides higher yields and is more robust for heteroaromatic substrates. For applications where catalyst removal and recycling are priorities, heterogeneous Pd/C offers a practical, ligand-free alternative, especially in flow chemistry setups. Furthermore, the development of nickel-based catalysts presents a cost-effective and highly efficient option, particularly for large-scale syntheses in environmentally friendly solvents. Researchers should consider the specific requirements of their synthesis, including cost, scale, and desired purity, when selecting the optimal catalyst system. The provided protocols offer a starting point for the development of robust and efficient procedures for the synthesis of novel 4-arylquinolines.
References
Novel 4-Bromoquinoline Compounds: A Comparative Guide to In Vitro Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological performance of novel 4-bromoquinoline compounds, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer and antimicrobial agents.
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) | PC3 (Prostate) | Sub-micromolar to low micromolar | [1] |
| HCT116 (Colorectal) | Sub-micromolar to low micromolar | [1] | |
| (E)-3-(6-bromoquinolin-4-yl)-1-morpholinoprop-2-en-1-one (6h) | PC3 (Prostate) | Sub-micromolar to low micromolar | [1] |
| HCT116 (Colorectal) | Sub-micromolar to low micromolar | [1] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioblastoma) | 15.4 | [2] |
| HeLa (Cervical) | 26.4 | [2] | |
| HT29 (Colorectal) | 15.0 | [2] | |
| 6,8-dibromo-5-nitroquinoline (17) | C6 (Glioblastoma) | >50 | [2] |
| HeLa (Cervical) | >50 | [2] | |
| HT29 (Colorectal) | >50 | [2] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (Glioblastoma) | >50 | [2] |
| HeLa (Cervical) | >50 | [2] | |
| HT29 (Colorectal) | >50 | [2] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC₅₀ values should be made with caution due to potential variations in experimental conditions.[3]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (1) | S. aureus ATCC25923 | Not specified, but strong activity reported | [4] |
| MRSA ATCC43300 | Not specified, but strong activity reported | [4] | |
| 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (27) | MRSA ATCC43300 | 0.031 | [4] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute MIC values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound compounds are provided below.
MTT Assay for Cytotoxicity
This assay determines the concentration at which a substance exhibits cytotoxic effects on cultured cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the this compound compound for a specified duration.
-
Fixation: The cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Wound Healing (Scratch) Assay
This assay assesses the effect of the compounds on cell migration.
-
Cell Seeding: A confluent monolayer of cells is grown in a culture plate.
-
Scratch Creation: A "scratch" or a cell-free gap is created in the monolayer using a sterile pipette tip.
-
Compound Treatment: The cells are treated with the test compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).
-
Analysis: The closure of the scratch over time is measured to determine the rate of cell migration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: A serial dilution of the this compound compound is performed in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the in vitro biological evaluation.
Signaling Pathway
Caption: Proposed signaling pathway for the anticancer activity.
References
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Bromoquinoline: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 4-bromoquinoline are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[2]
Table 1: Hazard Information for this compound
| Hazard Classification | GHS Codes | Signal Word |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | Warning |
| Acute toxicity, Oral | H302 | Warning |
| Hazardous to the aquatic environment — acute hazard | H401 |
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Handle with gloves that have been inspected prior to use.[2] |
| Respiratory Protection | Use a NIOSH-approved dust mask (type N95) or work in a well-ventilated area, preferably under a chemical fume hood.[1] |
III. Spill & Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate spill area.[3]
-
Ventilate: Ensure adequate ventilation to disperse any vapors or dust.[3]
-
Containment: Prevent the spill from entering drains or waterways.[3]
-
Cleanup: For solid spills, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled, and closed container for disposal.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
IV. Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Waste is generally classified as hazardous.[4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Segregation:
-
Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal and recycling.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol). The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[6]
V. Emergency First Aid
In case of accidental exposure, immediate first aid is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][6] |
Visual Workflow for Safe Disposal
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
References
Personal protective equipment for handling 4-Bromoquinoline
Essential Safety and Handling Guide for 4-Bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[1] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3] Face shield if there is a splash hazard. | Protects against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, particularly when handling the solid form where dust may be generated.[4][5] | Avoids inhalation of dust which may cause respiratory irritation.[1][2] |
| Protective Clothing | Laboratory coat.[1][3] | Provides a barrier against accidental skin contact. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling Procedures:
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]
-
Store away from incompatible materials.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek medical attention.[1][7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] Seek medical attention if irritation develops.[1][6] |
| Inhalation | Remove the person to fresh air.[1][7] If not breathing, give artificial respiration.[7] Seek medical attention.[1][7] |
| Ingestion | Rinse mouth with water.[2][3] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6] |
Spill and Disposal Plan
In the event of a spill, follow these steps to ensure safe cleanup and disposal.
Spill Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Contain Spill: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[6]
-
Clean Up: Carefully sweep or scoop up the spilled material into a labeled, sealable container for disposal.[6] Avoid generating dust.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]
-
Do not allow the chemical to enter drains or waterways.[1]
Operational Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-ブロモキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 95 3964-04-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound 95 3964-04-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
